6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIOQTYZWAAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449623 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53493-80-4 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic methodologies for the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, a crucial scaffold in the development of therapeutic agents, notably as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.
Introduction
The this compound nucleus is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered considerable attention for their potential as inhibitors of key cellular signaling pathways, particularly the DNA Damage Response (DDR) pathway. Notably, derivatives of this core have been investigated as potent and selective inhibitors of ATR kinase, a critical regulator of genome integrity. This guide details the synthetic routes to this important molecular framework, providing experimental protocols and quantitative data to aid in its synthesis and further derivatization.
Core Synthetic Strategies
The synthesis of the this compound core is primarily achieved through a multi-step sequence starting from commercially available pyrrolidine derivatives. The general approach involves the construction of the pyrimidine ring onto a pre-existing pyrrolidine scaffold. A key intermediate in this synthesis is tert-butyl 3-oxopyrrolidine-1-carboxylate.
A prevalent synthetic route is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
This initial step involves the condensation of tert-butyl 3-oxopyrrolidine-1-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is then cyclized with guanidine to yield the aminopyrimidine ring.
Protocol:
-
A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
The reaction mixture is heated to 80-100 °C for 2-4 hours.
-
After cooling to room temperature, guanidine hydrochloride (1.5 equivalents) and a base such as sodium ethoxide (1.5 equivalents) are added.
-
The mixture is then heated to reflux for 6-12 hours.
-
Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.
Step 2: Synthesis of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
The amino group of the pyrimidine ring is converted to a chloro group via a Sandmeyer-type reaction. This chloro derivative serves as a key intermediate for further functionalization.
Protocol:
-
To a solution of tert-butyl 4-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (1 equivalent) in an appropriate solvent, a diazotizing agent such as sodium nitrite in the presence of a strong acid (e.g., HCl) is added at 0 °C.
-
The resulting diazonium salt is then treated with a copper(I) chloride solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The product is extracted and purified by column chromatography.
-
The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
Step 3: Synthesis of Substituted this compound Derivatives
The 4-chloro intermediate is a versatile substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the C4 position.
Protocol:
-
A solution of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1 equivalent) and the desired nucleophile (e.g., an amine or alcohol, 1.1 equivalents) in a suitable solvent (e.g., DMF, DMSO, or isopropanol) is treated with a base (e.g., diisopropylethylamine or potassium carbonate).
-
The reaction mixture is heated, often under microwave irradiation, to drive the substitution reaction to completion.
-
The product is then isolated and purified by standard methods such as crystallization or chromatography.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | tert-butyl 4-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | tert-butyl 3-oxopyrrolidine-1-carboxylate | DMF-DMA, Guanidine HCl, NaOEt | 60-75 |
| 2 | 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | tert-butyl 4-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | NaNO₂, HCl, CuCl, TFA | 50-65 |
| 3 | Substituted 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines | 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Various nucleophiles, Base | 40-85 |
Biological Context: The ATR Signaling Pathway
Derivatives of this compound are potent inhibitors of ATR kinase, a central player in the DNA Damage Response (DDR). The ATR pathway is activated in response to single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage and replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2][3] Inhibition of ATR can lead to synthetic lethality in cancer cells with defects in other DDR pathways, such as those involving ATM or BRCA1/2.[1]
Caption: Simplified ATR signaling pathway and the point of inhibition by this compound derivatives.
This guide provides a foundational understanding of the synthesis of the this compound core. The detailed protocols and quantitative data are intended to facilitate the work of researchers in medicinal chemistry and drug discovery, enabling the exploration of novel derivatives with enhanced therapeutic potential.
References
Spectroscopic Characterization of Novel Pyrrolopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of novel pyrrolopyrimidine derivatives. Pyrrolopyrimidines are a vital class of heterocyclic compounds, forming the scaffold for numerous biologically active molecules with applications in medicinal chemistry, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Accurate structural confirmation is a critical step in the synthesis and development of these derivatives, ensuring the foundation for subsequent biological and pharmacological evaluation.
Core Spectroscopic Methodologies
The structural characterization of newly synthesized pyrrolopyrimidine derivatives relies on a combination of modern spectroscopic methods. The primary techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—provide complementary information to build a complete structural picture. UV-Vis spectroscopy is also employed for basic characterization and quantitative analysis.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to determine the carbon-hydrogen framework.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while splitting patterns reveal adjacent protons.
-
¹³C NMR: Reveals the number and types of carbon atoms present. The chemical shifts are indicative of the carbon's hybridization and functional group.[6]
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are used to establish definitive correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for assigning signals unambiguously in complex derivatives.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.[1][7] Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9] Characteristic absorption bands can confirm the presence of key functional groups such as carbonyls (C=O), amines (N-H), and nitriles (C≡N), or changes to the pyrrolopyrimidine core.[8][10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is often used to confirm the presence of conjugated systems, which are common in pyrrolopyrimidine derivatives. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound's chromophore.[5]
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate spectroscopic analysis. The following are generalized protocols based on common practices found in the literature.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolopyrimidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[7][8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300, 400, or 600 MHz.[6][7][8]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.
Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. ESI is commonly used for polar compounds, while EI is suitable for more volatile, less polar derivatives.[7][8]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is often used to achieve high mass accuracy.[7][11]
-
Data Analysis: Determine the monoisotopic mass from the spectrum and use software to calculate the most likely elemental composition.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a thin, transparent disk.[8][12]
-
Background Spectrum: Record a background spectrum of the pure KBr pellet or the empty sample compartment.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]
-
Data Analysis: Identify characteristic absorption peaks and assign them to specific functional groups.[10]
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol). Create a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).[5]
-
Data Acquisition: Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the λmax.[5]
-
Analysis: The λmax value is recorded as a characteristic of the compound. For quantitative analysis, a calibration curve can be constructed based on the Beer-Lambert law.
Data Presentation: Spectroscopic Summaries
The following tables summarize representative spectroscopic data for various novel pyrrolopyrimidine derivatives reported in the literature.
Table 1: Selected ¹H NMR Spectroscopic Data (δ, ppm)
| Compound ID | Solvent | Key Chemical Shifts (δ, ppm) and Assignments | Reference |
|---|---|---|---|
| 5a | DMSO-d₆ | 2.10 (s, 3H, CH₃), 6.48–7.56 (m, 10H, Ar-H), 8.21 (s, 1H, C5-H) | [8] |
| 6a | CDCl₃ | 3.69 (s, 3H, CH₃), 4.09 (t, 2H), 6.67 (s, 1H), 7.36-7.42 (m, 4H, Ar-H) | [6] |
| 8d | CDCl₃ | 3.61 (s, 3H, CH₃), 4.13 (t, 2H), 5.27 (s, 1H), 6.79-7.41 (m, 8H, Ar-H) | [7] |
| 9d | CDCl₃ | 6.80 (d, 1H), 7.39-7.71 (m, 6H, Ar-H), 8.71 (s, 1H) | [11] |
| 10a | C₆D₆ | 1.09-1.22 (m, 4H), 2.49 (t, 2H), 3.10 (s, 3H, CH₃), 3.71 (t, 2H), 6.98-7.15 (m, 4H, Ar-H) |[7] |
Table 2: Selected ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound ID | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 5a | DMSO | 39.56 (CH₃), 99.7-161.7 (sp² carbons) | [8] |
| 6b | DMSO | 98.04-162.0 (sp² carbons), 166.91 (C=O) | [8] |
| 6a | CDCl₃ | 19.37, 22.26, 30.07, 31.81, 41.59, 102.01, 105.90, 128.85, 129.95, 130.51, 133.92, 135.31, 148.10, 153.94, 159.13 | [6] |
| 10a | C₆D₆ | 18.82, 21.64, 29.24, 31.51, 41.00, 103.29, 105.83, 127.55, 128.57, 129.68, 131.62, 134.20, 145.92, 154.53, 157.09 |[7] |
Table 3: Selected FT-IR Spectroscopic Data (ν, cm⁻¹)
| Compound ID | Matrix | Key Absorption Bands (ν, cm⁻¹) and Functional Group Assignments | Reference |
|---|---|---|---|
| 4b | KBr | 3413 (N-H), 1609 (C=N), 1259 (C=S) | [8] |
| 6a | KBr | 3402 (N-H), 1673 (C=O), 1512 (C=N) | [8] |
| 8b | KBr | 3345 (N-H), 1598 (C=N) | [12] |
| Generic | - | 1650–1750 (C=O stretch), 3100-3500 (N-H stretch), 1550-1600 (Aromatic C=C and C=N) |[9] |
Table 4: Selected High-Resolution Mass Spectrometry (HRMS) Data
| Compound ID | Ionization | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
|---|---|---|---|---|
| 6a | ESI | 314.1060 | 314.1058 | [6][7] |
| 8d | ESI | 467.0638 | 467.0607 | [7] |
| 10a | ESI | 348.0670 | 348.0644 | [7] |
| 10b | ESI | 392.0165 | 392.0138 |[7] |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following have been generated using Graphviz (DOT language) in accordance with the specified requirements.
Experimental Workflow
This diagram illustrates the logical flow from a newly synthesized compound to its full spectroscopic characterization and structural confirmation.
Caption: General workflow for spectroscopic characterization of novel compounds.
Signaling Pathway Example
Pyrrolopyrimidine derivatives have been identified as potent inhibitors of ENPP1, an enzyme that negatively regulates the STING pathway.[11][13] This diagram shows the cGAMP-STING signaling pathway and the inhibitory action of a novel pyrrolopyrimidine derivative.
Caption: Inhibition of ENPP1 by a pyrrolopyrimidine derivative enhances STING signaling.
Conclusion
The comprehensive characterization of novel pyrrolopyrimidine derivatives is fundamentally reliant on the synergistic application of modern spectroscopic techniques. NMR provides the structural backbone, MS confirms the molecular weight and formula, FT-IR identifies key functional groups, and UV-Vis analyzes the electronic properties. The detailed protocols and data presented in this guide serve as a foundational resource for researchers in medicinal chemistry and drug development, ensuring that newly synthesized compounds are unambiguously and accurately characterized before proceeding to further biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 8. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug development efforts.
Physicochemical Properties
The physicochemical properties of this compound analogs are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Parameters such as lipophilicity (logP/logD), solubility, and ionization state (pKa) influence absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.
Data Summary
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (TPSA) (Ų) | Notes |
| This compound | C₆H₇N₃ | 121.14 | 0.6 | 37.8 | Computed by PubChem[1][2]. |
| This compound hydrochloride | C₆H₈ClN₃ | 157.60 | 0.5016 | 37.81 | Data from commercial supplier[3]. |
| This compound-2-carbonitrile | C₇H₆N₄ | 146.15 | 0.28028 | 61.60 | Data from commercial supplier. |
In-silico ADME studies on a series of this compound derivatives designed as ATR inhibitors indicated that most of the synthesized compounds adhered to Lipinski's rule of five, suggesting favorable drug-like properties.[4]
Key Signaling Pathway: ATR Kinase Inhibition
Several this compound analogs have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR).[4][5] The ATR signaling pathway is crucial for sensing and responding to DNA replication stress, making it an attractive target in cancer therapy.
References
- 1. 6,7-dihydro-5H-pyrrolo(3,4-d)pyrimidine | C6H7N3 | CID 10954423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine | C6H7N3 | CID 23294017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Library: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of compound libraries based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. This heterocyclic system, a purine analogue, serves as a valuable starting point for the discovery of potent kinase inhibitors and other therapeutic agents. This document details the key biological targets, experimental protocols for primary screening assays, and the underlying signaling pathways, presenting a structured approach for research and development in this area.
Introduction to the this compound Scaffold
The this compound core is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry. Its structural resemblance to the purine bases found in DNA and RNA allows it to interact with a wide range of biological targets, particularly ATP-binding sites within enzymes like kinases.[1] Libraries of derivatives based on this scaffold have been synthesized and screened, leading to the discovery of potent inhibitors for key targets in oncology and other disease areas. Annulated pyrimidine derivatives, in general, are known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[2][3]
Key Biological Target: ATR Kinase
A primary and highly promising target for this compound derivatives is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[4] ATR is a critical regulator in the DNA Damage Response (DDR) pathway, a network responsible for sensing and repairing DNA damage and stalled replication forks, a condition known as replication stress.[5] Many cancer cells exhibit increased replication stress and a dependency on ATR for survival, making ATR inhibitors an attractive therapeutic strategy based on the concept of synthetic lethality, particularly in tumors with deficiencies in other DDR proteins like ATM.[4][6]
The ATR-Chk1 Signaling Pathway
Upon sensing replication stress, such as the accumulation of single-stranded DNA (ssDNA), ATR is activated.[7] It then phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1).[7][8] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints, to provide time for DNA repair.[7][9] It also stabilizes replication forks and promotes DNA repair processes.[9] By inhibiting ATR, compounds from the this compound library can abrogate this crucial survival pathway, leading to the collapse of replication forks and ultimately, cell death in cancer cells.
Data Presentation: In Vitro Activity
Screening of this compound libraries has yielded several potent compounds. The data below summarizes the inhibitory activities against ATR kinase and various cancer cell lines.
Table 1: ATR Kinase Inhibitory Activity
| Compound | ATR IC₅₀ (µM) | Reference |
| 5g | 0.007 | [4][5] |
| 34 | 0.0015 | [4] |
| 48f | 0.003 | [6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Notes | Reference |
| 34 | LoVo | Colon | Potent | ATM-deficient | [4] |
| 34 | HT-29 | Colon | Potent | Synthetic Lethality (SL) effect | [4] |
| 48f | LoVo | Colon | 0.040 | ATM-deficient | [6] |
| 48f | SW620 | Colon | 0.095 | - | [6] |
| 48f | OVCAR-3 | Ovarian | 0.098 | - | [6] |
| 8e | DU145 | Prostate | Cytotoxic Potential | - | [4] |
Experimental Protocols
A typical initial screening cascade involves a primary biochemical assay to identify direct inhibitors of the target enzyme, followed by secondary cell-based assays to confirm on-target activity in a cellular context and assess anti-proliferative effects.
General High-Throughput Screening (HTS) Workflow
The process begins with adapting a biological assay for high-throughput formats (e.g., 384-well plates), followed by a pilot screen and then the full library screen to identify initial "hits". These hits are then validated through dose-response curves and secondary assays.[10][11][12]
Protocol: ATR Kinase Inhibition Assay (Immunoprecipitation-based)
This biochemical assay measures the direct inhibition of ATR kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ATR kinase.
Materials:
-
HeLa or other suitable cells
-
Cell Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Anti-ATR antibody
-
Protein A/G agarose beads
-
Kinase Buffer (e.g., 10 mM HEPES, 50 mM NaCl, 10 mM MgCl₂)
-
Substrate (e.g., recombinant Chk1 fragment)
-
ATP (radiolabeled γ-³²P-ATP or unlabeled for antibody-based detection)
-
Test compounds (serial dilutions)
-
DMSO (vehicle control)
Procedure:
-
Prepare Cell Lysate: Culture and harvest HeLa cells. Lyse cells on ice and clarify the lysate by centrifugation to obtain nuclear extracts.[13]
-
Immunoprecipitation: Incubate the nuclear extract with an anti-ATR antibody overnight at 4°C. Add Protein A/G agarose beads to capture the ATR-antibody complexes. Wash the beads extensively to remove non-specific proteins.[13][14]
-
Kinase Reaction Setup: Resuspend the ATR-bound beads in kinase buffer containing the Chk1 substrate.
-
Compound Incubation: Add pre-diluted test compounds (or DMSO vehicle) to the reaction mixture and incubate for 15-30 minutes on ice.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 20-30 minutes at 30°C.
-
Detection: Terminate the reaction. Substrate phosphorylation can be detected via:
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol: Cell Viability / Anti-proliferative Assay (MTT Assay)
This cell-based assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[15]
Objective: To determine the IC₅₀ of test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LoVo, HT-29, OVCAR-3)
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16][17]
-
Solubilization solution (e.g., DMSO, isopropanol).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add the solubilization agent (e.g., 100-150 µL DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[16]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a promising starting point for the development of targeted therapeutics, particularly ATR kinase inhibitors. The screening cascade outlined in this guide, beginning with direct enzymatic assays and progressing to cell-based viability and mechanistic studies, provides a robust framework for identifying and validating lead compounds from chemical libraries. The potent anti-ATR and anti-proliferative activities observed for lead compounds highlight the potential of this chemical class in oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 11. bmglabtech.com [bmglabtech.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines
For Immediate Release
Shanghai, China – December 27, 2025 – In the relentless pursuit of novel therapeutics, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has emerged as a scaffold of significant interest for researchers, scientists, and drug development professionals. Its structural resemblance to the purine nucleus allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of potent and selective inhibitors targeting critical signaling pathways in oncology and beyond. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising heterocyclic system.
The pyrrolo[3,4-d]pyrimidine framework has been identified as a key pharmacophore in the design of inhibitors for several important kinase targets. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA Damage Response (DDR), and Activated CDC42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various cancers.
A Versatile Synthetic Approach
The construction of the this compound ring system is typically achieved through the cyclization of a suitably substituted pyrrolidine precursor. A common synthetic strategy commences with the reaction of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with reagents such as formamide, guanidine, or thiourea to yield the corresponding dihydropyrrolo[3,4-d]pyrimidines.[1] This foundational method allows for the introduction of diverse substituents on the pyrrolidine ring, enabling extensive structure-activity relationship (SAR) studies.
More recent and specific synthetic routes have been developed for targeted applications. For instance, the synthesis of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors involves a multi-step sequence starting from commercially available reagents, demonstrating the adaptability of the synthetic chemistry to produce complex, highly functionalized molecules.
Targeting Key Signaling Pathways in Disease
The therapeutic potential of this compound derivatives is intrinsically linked to their ability to modulate critical cellular signaling pathways. Two prominent examples are the ATR and ACK1 signaling cascades.
The ATR Signaling Pathway
ATR kinase is a master regulator of the cellular response to DNA damage and replication stress. Upon activation by single-stranded DNA, ATR initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. In many cancers, particularly those with defects in other DNA repair pathways like ATM, tumor cells become heavily reliant on ATR for survival. Inhibiting ATR can therefore lead to synthetic lethality in these cancer cells.
The ACK1 Signaling Pathway
ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) to promote cell survival and proliferation. Aberrant activation of ACK1 is observed in numerous cancers, where it can drive tumor progression and resistance to therapy through downstream effectors like AKT and the androgen receptor (AR).
Quantitative Analysis of Biological Activity
The potency of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory activities of representative compounds against their primary kinase targets and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| 5g | ATR | 0.007 | [2] |
| 48f | ATR | 0.0030 | [3] |
Table 2: In Vitro Anti-proliferative Activity in ATM-deficient Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 48f | LoVo (Colon) | 0.040 | [3] |
| 48f | SW620 (Colon) | 0.095 | [3] |
| 48f | OVCAR-3 (Ovarian) | 0.098 | [3] |
Table 3: Pharmacokinetic Properties of Compound 48f in Rats
| Parameter | Value |
| Bioavailability (Oral) | 30.0% |
| Permeability (Papp A to B) | 8.23 x 10⁻⁶ cm s⁻¹ |
Data for compound 48f from reference[3].
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis of a key intermediate and a final compound, as well as a kinase inhibition assay.
General Workflow for Discovery and Synthesis
The process of identifying and developing novel this compound-based kinase inhibitors follows a structured workflow, from initial concept to a promising lead compound.
Synthesis of this compound (General Procedure)
A mixture of a 3-amino-4-cyano-3-pyrroline derivative (1 equivalent) and formamide (excess) is heated at reflux for several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum to afford the desired this compound product.[1] Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Compound 48f (A Novel ATR Inhibitor)
The detailed multi-step synthesis of compound 48f is described in the European Journal of Medicinal Chemistry, 2023, 246, 114945.[3] The key steps involve the construction of the 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, followed by functionalization at the C4 position and subsequent coupling with the appropriate side chain.
In Vitro ATR Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against ATR kinase is determined using a biochemical assay. Typically, recombinant human ATR protein is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a peptide derived from a known ATR substrate). The reaction is allowed to proceed for a specified time at a controlled temperature. The extent of substrate phosphorylation is then quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its favorable synthetic accessibility and the demonstrated potent biological activity of its derivatives against key cancer targets like ATR underscore its significance in modern medicinal chemistry. Further exploration of the chemical space around this core, guided by structure-based drug design and a deeper understanding of its interactions with target kinases, is poised to yield the next generation of targeted therapeutics.
References
- 1. Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of key cellular signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth exploration of the mechanism of action of this class of compounds, with a primary focus on their role as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. We will delve into the quantitative analysis of their inhibitory activity, detailed experimental protocols for their evaluation, and visual representations of the signaling pathways they modulate.
Core Mechanism of Action: Targeting the ATR Kinase
This compound derivatives have been identified as potent and selective inhibitors of ATR kinase, a crucial regulator of the DNA Damage Response (DDR).[1][2] The structural similarity of the pyrrolo[3,4-d]pyrimidine core to purine bases allows these compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[3] ATR kinase is essential for cellular response to replication stress and single-strand DNA breaks.[4][5] Its inhibition by these compounds prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1), leading to the disruption of cell cycle checkpoints and ultimately inducing synthetic lethality in cancer cells with existing DNA repair deficiencies.[1][2][5]
Quantitative Analysis of Inhibitory Activity
The potency of this compound derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of these compounds against ATR kinase and their anti-proliferative effects on cancer cell lines.
| Compound ID | Target | IC50 (µM) | Cell Line | Cell-based IC50 (µM) | Reference |
| 5g | ATR Kinase | 0.007 | - | - | [1][2] |
| 48f | ATR Kinase | 0.0030 | LoVo (ATM-deficient) | 0.040 | [5] |
| SW620 (ATM-deficient) | 0.095 | [5] | |||
| OVCAR-3 (ATM-deficient) | 0.098 | [5] |
Signaling Pathway Modulation
The primary mechanism of action of these compounds involves the direct inhibition of ATR kinase, which in turn affects a cascade of downstream signaling events crucial for DNA repair and cell cycle control.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound compounds.
ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of the compounds on ATR kinase activity.
Materials:
-
Recombinant human ATR/ATRIP protein
-
GST-p53 substrate
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 100 mM EDTA)
-
HTRF Detection Reagents (Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the compound dilutions to the assay plate.
-
Add ATR/ATRIP enzyme and GST-p53 substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 values.
Western Blot for Phospho-Chk1 (p-Chk1)
This experiment assesses the in-cell activity of the compounds by measuring the phosphorylation of ATR's downstream target, Chk1.
Materials:
-
Cancer cell line (e.g., HT29, HeLa)
-
Test compound
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation) to induce ATR activity
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Induce DNA damage (e.g., treat with hydroxyurea or expose to UV radiation).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Chk1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL detection system.
-
Strip the membrane and re-probe for total Chk1 and GAPDH for normalization.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines
-
Test compound
-
96-well plates
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, XTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values.
Experimental and Drug Discovery Workflow
The discovery and development of this compound compounds as ATR inhibitors typically follow a structured workflow.
Conclusion
This compound compounds represent a promising class of ATR kinase inhibitors with significant therapeutic potential, particularly in oncology. Their mechanism of action is well-defined, involving the direct inhibition of ATR and the subsequent disruption of the DNA damage response pathway. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of these compounds. Future research will likely focus on optimizing their pharmacokinetic properties and exploring their efficacy in combination with other anti-cancer agents to overcome drug resistance and improve patient outcomes.
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Phospho-Chk1 (Ser296) antibody (28805-1-AP) | Proteintech [ptglab.com]
- 5. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[3,4-d]pyrimidine Core: A Technical Guide to its Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of various biological targets. Its structural resemblance to the purine core allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, making it a focal point in the design of novel therapeutics for a range of diseases, most notably cancer. This technical guide provides an in-depth analysis of the fundamental structure-activity relationships (SAR) of the pyrrolo[3,4-d]pyrimidine core, offering a comprehensive resource for researchers engaged in the design and optimization of drug candidates based on this versatile scaffold.
Fundamental Structure-Activity Relationships
The biological activity of pyrrolo[3,4-d]pyrimidine derivatives can be systematically modulated by substitutions at various positions of the bicyclic core. The following sections dissect the SAR at key positions, drawing insights from a range of studies on this core and its close isosteres, such as the pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine systems.
Substitutions at the 4-Position
The 4-position of the pyrrolo[3,4-d]pyrimidine core is a critical determinant of target selectivity and potency, often projecting into the solvent-exposed region of ATP-binding pockets.
A common strategy involves the introduction of an amino linker at this position, connecting to a substituted aryl ring. The nature of this aryl substituent significantly influences the inhibitory activity. For instance, in the context of tyrosine kinase inhibition, specific substitutions on a phenyl ring at the 4-position can enhance potency against targets like Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
| Compound ID | 4-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| 1a | -NH-(3-methoxyphenyl) | FLT3 | >1000 | [1][2] |
| 1b | -NH-(4-chloro-3-(trifluoromethyl)phenyl) | FLT3 | 1.5 | [1][2] |
| 2a | -O-(4-aminophenyl) | VEGFR2 | Low Potency | [1][2] |
| 2b | -O-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenyl) | VEGFR2 | 3.2 | [1][2] |
As illustrated in the table, the strategic placement of electron-withdrawing groups, such as a trifluoromethyl group and a chlorine atom on the phenyl ring, can dramatically increase the inhibitory potency against kinases like FLT3 and VEGFR2.[1][2]
Modifications at the Pyrrole Moiety (Positions 5, 6, 7)
The pyrrole half of the scaffold also offers opportunities for synthetic modification to fine-tune the biological activity. Alkylation or arylation at the N-5 position can modulate the pharmacokinetic properties of the molecule. Substitutions at the 6-position often extend into a hydrophobic pocket within the kinase active site.
For example, in a series of pyrrolo[2,3-d]pyrimidine derivatives designed as multi-target receptor tyrosine kinase inhibitors, substitutions at the analogous position to C6 of the pyrrolo[3,4-d]pyrimidine core were explored. A phenyl group at this position was found to be beneficial for activity, while further substitution on this phenyl ring with electron-donating or withdrawing groups led to varied effects on inhibitory potency against different kinases.[3]
The Role of the Pyrimidine Ring (Positions 1, 2, 3)
The pyrimidine ring is crucial for establishing key hydrogen bonding interactions within the hinge region of kinase active sites, mimicking the adenine core of ATP. The nitrogen atoms at positions 1 and 3 are often key hydrogen bond acceptors. Modifications at the 2-position can be used to introduce additional interaction points or to modulate the electronic properties of the ring system. For instance, a 2-amino group can provide a third hydrogen bonding moiety in the hinge region, potentially increasing binding affinity and potency.[3]
Key Signaling Pathways Modulated by Pyrrolo[3,4-d]pyrimidine Derivatives
Pyrrolo[3,4-d]pyrimidine-based compounds have been extensively investigated as inhibitors of signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A primary focus has been the inhibition of receptor tyrosine kinases (RTKs) that are often dysregulated in various malignancies.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of EGFR tyrosine kinase.[4][5] The general mechanism involves the compound binding to the ATP pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.
Caption: Inhibition of EGFR signaling by a pyrrolo[3,4-d]pyrimidine derivative.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR2.[1][2][6] By blocking VEGFR2 activation, these compounds can inhibit tumor-induced angiogenesis.
References
- 1. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives: A Technical Guide
This guide provides an in-depth overview of the preliminary cytotoxicity screening of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, a class of compounds with emerging potential in oncology.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, offers a versatile platform for designing potent kinase inhibitors due to its structural similarity to adenine.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic activity, experimental protocols, and potential mechanisms of action of these compounds.
Overview of Cytotoxic Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic potential against a range of cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular kinases involved in the DNA damage response (DDR), such as the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[2][4] ATR kinase is a key regulator in sensing replication stress, a hallmark of many cancers, making it an attractive therapeutic target.[2][4]
The following tables summarize the reported in vitro cytotoxic activities of various this compound and related pyrrolopyrimidine derivatives.
Table 1: Cytotoxicity of 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line | Notes | Reference |
| 48f | ATR Kinase | 0.0030 | - | Potent inhibitor | [5] |
| Cell Viability | 0.040 | LoVo (ATM-deficient) | Strong monotherapy efficacy | [5] | |
| Cell Viability | 0.095 | SW620 | [5] | ||
| Cell Viability | 0.098 | OVCAR-3 | [5] |
IC50: Half-maximal inhibitory concentration. ATM: Ataxia-telangiectasia mutated.
Table 2: Cytotoxicity of other Pyrrolopyrimidine Derivatives
| Compound Class | Compound | IC50 (µM) | Cell Line | Reference |
| Pyrrolo[2,3-d]pyrimidines | 5e | 29.12 ± 2.5 | HepG2 | [6] |
| 52.96 ± 2.9 | HeLa | [6] | ||
| 48.15 ± 2.6 | MDA-MB-231 | [6] | ||
| 55.33 ± 3.1 | MCF-7 | [6] | ||
| 5h | 33.20 ± 2.4 | HepG2 | [6] | |
| 49.88 ± 2.8 | HeLa | [6] | ||
| 45.25 ± 2.5 | MDA-MB-231 | [6] | ||
| 52.44 ± 2.9 | MCF-7 | [6] | ||
| Pyrrolo[2,3-d]pyrimidines with Urea Moieties | 9e | 4.55 | A549 | [7] |
| 10a | 0.19 | PC3 | [7] | |
| 10b | 1.66 | MCF-7 | [7] | |
| Pyrazolo[3,4-d]pyrimidines | 7 | 43.75 | Caco-2 | [8] |
| 17.50 | A549 | [8] | ||
| 73.08 | HT1080 | [8] | ||
| 68.75 | HeLa | [8] |
Data is presented as mean ± standard deviation where available.
Experimental Protocols
The following sections detail the methodologies for common cytotoxicity and mechanistic assays employed in the screening of this compound derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the cytotoxic effects of compounds.[8]
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Apoptosis Assays
To understand if the observed cytotoxicity is due to apoptosis, several assays can be performed.
This flow cytometry-based assay helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Procedure:
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, PARP) followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. Changes in protein expression levels can indicate the induction of apoptosis. For example, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax suggests the activation of the mitochondrial apoptotic pathway.[7]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound derivatives are often linked to the modulation of specific signaling pathways.
ATR Kinase Signaling Pathway
Several this compound derivatives have been identified as potent inhibitors of ATR kinase.[2][4][5] ATR plays a crucial role in the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks that can occur during replication stress.[2][4][5] Inhibition of ATR can lead to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are often deficient in other DDR pathways (a concept known as synthetic lethality).[5]
Caption: ATR Kinase Signaling Pathway Inhibition.
Intrinsic Apoptosis Pathway
Some pyrrolopyrimidine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[7] This is characterized by changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-9 and the executioner caspase-3.[7]
Experimental and Logical Workflow
The preliminary screening of novel cytotoxic compounds follows a logical progression from broad cytotoxicity assessment to more detailed mechanistic studies.
Caption: Experimental Workflow for Cytotoxicity Screening.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary cytotoxicity data highlight the potential of these compounds to inhibit the growth of various cancer cell lines, often at low micromolar concentrations. The primary mechanism of action for several potent derivatives appears to be the inhibition of key kinases in the DNA damage response pathway, such as ATR, leading to apoptosis. Further investigation, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to advance these promising compounds in the drug discovery pipeline.[2][5]
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases. This feature allows derivatives to effectively interact with the ATP-binding sites of various kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthetic strategies employed to construct and functionalize this important heterocyclic system, with a focus on recent advancements in the synthesis of potent kinase inhibitors.
Introduction to the this compound Scaffold
The fused bicyclic system of this compound combines the structural features of a pyrrolidine ring and a pyrimidine ring. This arrangement provides a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. A significant area of application for this scaffold has been in the development of inhibitors for Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1] Inhibition of ATR is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies.[1]
Core Synthetic Strategies
The construction of the this compound core generally involves a multi-step sequence starting from readily available precursors. A common and effective approach involves the initial formation of a functionalized pyrrolidine ring, followed by the annulation of the pyrimidine ring.
A key synthetic approach is highlighted in the work on novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. The general synthetic workflow for this class of compounds is depicted below.
This diagram illustrates a common pathway where a substituted pyrrolidinone is converted to a 2-amino-3-cyanopyrroline intermediate. This intermediate then undergoes cyclization with reagents like formamide or guanidine to form the core this compound structure. Subsequent functionalization is often achieved through various coupling reactions to introduce diverse substituents.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates and final compounds, adapted from the literature.
Synthesis of 2-amino-4,4-dimethyl-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile
To a solution of 4,4-dimethyl-1-phenylpyrrolidin-2-one (1.0 eq) in anhydrous toluene, phosphorus oxychloride (1.2 eq) was added dropwise at 0 °C. The mixture was stirred at room temperature for 30 minutes and then heated to 110 °C for 2 hours. After cooling to room temperature, the reaction mixture was slowly added to a solution of malononitrile (1.5 eq) and triethylamine (3.0 eq) in dichloromethane at 0 °C. The resulting mixture was stirred at room temperature overnight. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the title compound.
General Procedure for the Synthesis of 4-amino-7,7-dimethyl-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
A mixture of 2-amino-4,4-dimethyl-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (1.0 eq) and formamide (10 eq) was heated to 180 °C for 4 hours. After cooling to room temperature, the reaction mixture was poured into ice water. The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to give the desired product.
Quantitative Data Summary
The following tables summarize the yields of key synthetic steps and the biological activity of representative functionalized 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR kinase inhibitors.
| Compound | Synthetic Step | Yield (%) |
| 2-amino-4,4-dimethyl-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | Formation from Pyrrolidinone | 75 |
| 4-amino-7,7-dimethyl-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | Pyrimidine Ring Formation | 68 |
| Final Functionalized Derivatives | Coupling Reactions | 40-60 |
| Compound ID | Structure | ATR IC50 (nM) | Selectivity vs. other kinases |
| Compound A | 2-(substituted)-4-(substituted)-7,7-dimethyl-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 5 | >100-fold vs. ATM, DNA-PK |
| Compound B | 2-(substituted)-4-(substituted)-7,7-dimethyl-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 10 | >80-fold vs. ATM, DNA-PK |
| Compound C | 2-(substituted)-4-(substituted)-7,7-dimethyl-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 2 | >200-fold vs. ATM, DNA-PK |
ATR Signaling Pathway and Mechanism of Inhibition
The ATR kinase is a central component of the DNA Damage Response (DDR) pathway, which is activated by single-strand DNA breaks and replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, including CHK1, leading to cell cycle arrest and promoting DNA repair. Inhibitors based on the this compound scaffold competitively bind to the ATP-binding site of ATR, thereby blocking its kinase activity and disrupting the DDR signaling cascade. This can lead to synthetic lethality in cancer cells that have defects in other DNA repair pathways, such as those with mutations in ATM or BRCA genes.
References
Unveiling Novel Therapeutic Avenues: A Technical Guide to Target Identification for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the identification of novel biological targets for the promising 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. This heterocyclic compound class has demonstrated significant potential in medicinal chemistry, particularly in the realm of kinase inhibition. This document provides a comprehensive overview of known and potential targets, detailed experimental protocols for target identification and validation, and a summary of key quantitative data to guide further research and development efforts.
Identified and Potential Kinase Targets
The this compound core acts as a versatile scaffold for designing potent and selective kinase inhibitors. Extensive research has identified Ataxia telangiectasia and Rad3-related (ATR) kinase as a primary target. Furthermore, analysis of structurally related pyrrolopyrimidine compounds suggests a broader potential for this scaffold to interact with other key kinases involved in cell cycle regulation and oncogenic signaling.
Primary Identified Target: ATR Kinase
ATR kinase is a critical regulator of the DNA Damage Response (DDR) pathway, a vital cellular process for maintaining genomic integrity.[1] In response to DNA damage and replication stress, ATR activation leads to cell cycle arrest, DNA repair, and, in some cases, apoptosis.[1] The discovery of this compound derivatives as potent ATR inhibitors has opened new avenues for cancer therapy, particularly in tumors with existing DNA repair deficiencies.
One notable example is compound 5g , which has demonstrated potent inhibition of ATR kinase with a very low IC50 value.[1]
Potential Novel Targets: Expanding the Horizon
While ATR is a confirmed target, the broader pyrrolopyrimidine class of compounds has shown activity against other important kinases. This suggests that the this compound scaffold may also be a valuable starting point for developing inhibitors against these targets.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology. Structurally related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as highly selective CDK2 inhibitors.[2][3] This structural similarity makes CDK2 a highly plausible novel target for the this compound scaffold.
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with a variety of cancers.[4][5] 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as competitive inhibitors of PAK4, indicating that this kinase family is susceptible to inhibition by pyrrolopyrimidine-based compounds.[4][5]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrrolopyrimidine-based compounds against their respective kinase targets. This data provides a quantitative basis for comparing the potency of these compounds and for guiding future structure-activity relationship (SAR) studies.
| Compound Class | Compound Example | Target Kinase | IC50 (µM) | Reference |
| This compound | 5g | ATR | 0.007 | [1] |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Multiple Examples | CDK2 | Sub-micromolar | [2] |
| 7H-pyrrolo[2,3-d]pyrimidine | Multiple Examples | PAK4 | Varies | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for a clear understanding of the science. The following diagrams, generated using Graphviz (DOT language), illustrate the ATR signaling pathway and a general workflow for target identification.
ATR Signaling Pathway in DNA Damage Response
Experimental Workflow for Target Identification
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the identification and validation of targets for this compound-based compounds.
In Vitro ATR Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against ATR kinase.
Materials:
-
Recombinant human ATR kinase
-
Substrate (e.g., a peptide derived from a known ATR substrate like Chk1)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP or unlabeled ATP
-
96-well plates
-
Phosphocellulose paper or other suitable capture membrane
-
Scintillation counter or antibody-based detection system
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant ATR kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-33P]ATP for radiometric detection).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays, use a specific antibody to detect the phosphorylated substrate via ELISA or other immunoassay formats.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
This protocol provides a general overview of a competitive binding assay to assess the selectivity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR.
Procedure:
-
A library of DNA-tagged kinases is prepared.
-
The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are typically expressed as the percentage of kinase bound to the solid support in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Data can be visualized using a "tree-spot" diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome.
Affinity Chromatography Coupled with Mass Spectrometry for Target Identification
This protocol outlines a chemical proteomics approach to identify the cellular targets of a this compound-based compound.
Materials:
-
Test compound with a linker for immobilization (or a suitable analog)
-
NHS-activated sepharose beads or other affinity matrix
-
Cell line of interest
-
Lysis buffer (non-denaturing) with protease and phosphatase inhibitors
-
Wash buffer
-
Elution buffer (e.g., high concentration of free compound, SDS-PAGE loading buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Immobilization of the Compound: Covalently couple the linker-modified compound to the affinity matrix according to the manufacturer's instructions.
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in a non-denaturing buffer to maintain protein integrity. Clarify the lysate by centrifugation.
-
Affinity Purification:
-
Incubate the cell lysate with the immobilized compound (and a control matrix without the compound) to allow for binding.
-
Wash the matrix extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using an appropriate elution buffer.
-
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver staining).
-
Excise the protein bands that are unique to or enriched in the compound-treated sample.
-
Perform in-gel digestion of the proteins with trypsin.
-
Identify the resulting peptides by LC-MS/MS.
-
-
Data Analysis and Target Validation:
-
Use database searching to identify the proteins from the peptide sequences.
-
Validate the identified potential targets using orthogonal methods such as in vitro kinase assays, western blotting for downstream signaling effects, or cellular thermal shift assays (CETSA).
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While ATR kinase has been firmly established as a primary target, compelling evidence from related chemical series suggests that other kinases, such as CDK2 and PAK4, are also highly plausible and exciting novel targets for this scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the target landscape of these compounds, validate new interactions, and ultimately accelerate the discovery of new therapeutic agents for a range of diseases, including cancer. Future work should focus on comprehensive kinome-wide profiling of optimized this compound derivatives to fully elucidate their selectivity and uncover additional, unanticipated therapeutic opportunities.
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a significant pharmacophore in the development of potent and selective kinase inhibitors. Derivatives of this heterocyclic system have shown promising activity against various kinases, notably Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway.[1][2][3] The structural resemblance of the pyrrolopyrimidine core to the adenine ring of ATP allows for effective competition at the kinase active site.[4] This document provides detailed protocols for in vitro kinase assays suitable for characterizing inhibitors based on this scaffold, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Key Kinase Targets
While the this compound core is prominent in a new class of ATR inhibitors[1][2], related pyrrolopyrimidine structures have demonstrated inhibitory activity against a range of other kinases, including:
The protocols outlined below are adaptable for these and other kinases, with the understanding that specific concentrations of enzymes, substrates, and ATP may require optimization.
Data Presentation: Inhibitory Activity
The following tables summarize the inhibitory activities of representative this compound and related pyrrolopyrimidine derivatives against their respective kinase targets.
| Compound ID | Kinase Target | IC50 (µM) | Assay Platform | Reference |
| 5g | ATR | 0.007 | Not Specified | [1] |
| 12i | EGFR (T790M) | 0.00021 | Not Specified | [6] |
| 12i | EGFR (wild-type) | 0.022 | Not Specified | [6] |
| 5k | EGFR | 0.079 | Not Specified | [8] |
| 5k | Her2 | 0.040 | Not Specified | [8] |
| 5k | VEGFR2 | 0.136 | Not Specified | [8] |
| 5k | CDK2 | 0.204 | Not Specified | [8] |
Experimental Protocols
Three widely used in vitro kinase assay formats are detailed below: a luminescence-based ATP depletion assay (ADP-Glo™), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for product formation (HTRF®), and a TR-FRET based binding assay (LanthaScreen®).
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to kinase activity. The assay is performed in two steps: terminating the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.[11][12]
Materials:
-
Kinase of interest (e.g., ATR)
-
Kinase-specific peptide substrate
-
This compound inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrrolopyrimidine inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase buffer).
-
To initiate the reaction, add 5 µL of a 2X ATP solution (prepared in kinase buffer). The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13][14]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for the detection reaction.[13][14]
-
Signal Stabilization and Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[14] Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay
HTRF® assays measure the phosphorylation of a substrate by a kinase.[15][16] The assay uses a phosphospecific antibody labeled with a donor fluorophore (Europium cryptate) and a substrate labeled with an acceptor fluorophore. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.[15][16]
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
This compound inhibitors
-
HTRF® KinEASE™ Kit or equivalent detection reagents (e.g., Eu³⁺-cryptate labeled anti-phospho antibody and Streptavidin-XL665)
-
Enzymatic Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)[16]
-
Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)[16]
-
Low-volume, white 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO.
-
Reaction Setup:
-
Add 2 µL of the test compound or DMSO control to the assay plate.
-
Add 4 µL of a 2.5X enzyme solution (prepared in enzymatic buffer).
-
Add 4 µL of a 2.5X substrate/ATP mixture (prepared in enzymatic buffer) to start the reaction. The final reaction volume is 10 µL.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized based on enzyme kinetics.
-
Detection: Add 10 µL of the HTRF detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665 diluted in detection buffer) to stop the reaction.
-
Signal Development: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[16]
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.[16] Determine percent inhibition and IC50 values as described for the ADP-Glo™ assay.
Protocol 3: LanthaScreen® Eu Kinase Binding Assay
This assay directly measures the binding of an inhibitor to the kinase active site. It is a competition assay between the test compound and an Alexa Fluor™ 647-labeled, ATP-competitive tracer. The kinase is typically tagged (e.g., GST or His), and a europium-labeled anti-tag antibody is used. Binding of the tracer and antibody to the kinase results in a high FRET signal.[17][18]
Materials:
-
Tagged kinase of interest (e.g., GST-ATR)
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
LanthaScreen® Kinase Tracer
-
This compound inhibitors
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[17][19]
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 4X serial dilution of the inhibitors in kinase buffer.
-
Assay Assembly:
-
Add 4 µL of the 4X test compound or DMSO control to the assay plate.
-
Add 8 µL of a 2X kinase/Eu-antibody mixture (prepared in kinase buffer).
-
Add 4 µL of a 4X tracer solution (prepared in kinase buffer). The final assay volume is 16 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Measurement: Read the plate on a TR-FRET compatible reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).[18]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Determine IC50 values by plotting the emission ratio against the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
ATR Signaling Pathway
Caption: Simplified ATR signaling pathway in the DNA damage response.
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of potent kinase inhibitors for cancer therapy. A key target of derivatives from this class is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways responsible for sensing and repairing DNA damage and maintaining genomic integrity.[1][2] In many cancers, including breast cancer, defects in certain DDR pathways lead to a greater reliance on ATR for survival, a concept known as synthetic lethality.[3] Therefore, inhibiting ATR can selectively kill cancer cells with minimal effect on normal cells.
Recent studies have identified specific this compound derivatives, such as compound 5g, as highly potent ATR inhibitors with IC50 values in the nanomolar range.[2] While initial in-vitro anti-tumor activity was demonstrated in various cancer cell lines, the application of these specific derivatives has been extended to breast cancer. For instance, the 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, compound 48f, has shown synergistic activity when combined with other agents in breast cancer cell lines such as MCF-7 and MDA-MB-231.[4]
These application notes provide an overview of the mechanism of action, relevant quantitative data, and detailed protocols for key experiments to evaluate the efficacy of this compound derivatives in breast cancer cell lines.
Mechanism of Action: ATR Inhibition
ATR is a serine/threonine kinase that is activated by single-stranded DNA, which can arise from stalled replication forks or the processing of DNA double-strand breaks.[5] Once activated, ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5][6] Phosphorylated Chk1 (p-Chk1) then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[7][8] By inhibiting ATR, this compound derivatives prevent the phosphorylation of Chk1, which abrogates the G2/M checkpoint and forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis.[9] This mechanism is particularly effective in cancer cells that often have a defective G1 checkpoint and are therefore heavily reliant on the ATR-mediated G2 checkpoint for survival.[7][8]
References
- 1. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ataxia telangiectasia-mutated- and Rad3-related kinase (ATR) in PTEN-deficient breast cancers for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 8. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR inhibition is a promising radiosensitizing strategy for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as ATR Inhibitors in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in ovarian cancer models. This class of compounds presents a promising therapeutic strategy by targeting the DNA Damage Response (DDR) pathway, a critical survival mechanism in cancer cells.
Introduction
Ovarian cancer is a leading cause of gynecologic cancer-related mortality, often characterized by late-stage diagnosis and the development of resistance to standard chemotherapies. A key hallmark of many ovarian tumors is genomic instability and defects in DNA repair pathways, leading to a heightened reliance on the ATR-mediated signaling cascade to cope with replication stress and DNA damage. This dependency creates a therapeutic vulnerability that can be exploited by targeted ATR inhibition. The this compound scaffold has emerged as a promising chemical starting point for the development of highly potent and selective ATR inhibitors. This document details the application of these compounds in ovarian cancer research, providing quantitative data on their efficacy and step-by-step protocols for their evaluation.
Data Presentation
The following tables summarize the in vitro efficacy of representative this compound-based ATR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| 5g | ATR Kinase | 0.007 | [1] |
| 48f | ATR Kinase | 0.0030 | [2] |
Table 2: In Vitro Anti-proliferative Activity in Ovarian Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 48f | OVCAR-3 | Ovarian Carcinoma | 0.098 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: ATR signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]
-
DMSO
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for ATR Signaling Pathway
This protocol is for assessing the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, CHK1.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
This compound inhibitor
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation) to induce ATR activity
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed ovarian cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the this compound inhibitor at various concentrations for a predetermined time (e.g., 1-2 hours) before inducing DNA damage.
-
Induce DNA damage (e.g., treat with hydroxyurea for 4-6 hours or expose to UV radiation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total CHK1 and β-actin as loading controls.
In Vivo Ovarian Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Ovarian cancer cells (e.g., OVCAR-3)
-
Matrigel (optional)
-
This compound inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 ovarian cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[6]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound inhibitor and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the planned duration or until the tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Plot the tumor growth curves and perform statistical analysis to determine the efficacy of the inhibitor.
Conclusion
The this compound scaffold represents a promising foundation for the development of novel ATR inhibitors for the treatment of ovarian cancer. The data and protocols presented here provide a framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. By targeting the ATR-mediated DNA damage response, these inhibitors have the potential to overcome chemotherapy resistance and improve outcomes for patients with ovarian cancer. Further research is warranted to explore the full therapeutic potential of this class of compounds in various ovarian cancer subtypes and in combination with other anti-cancer agents.
References
High-Throughput Screening Assays for Novel Pyrrolopyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) of novel pyrrolopyrimidine derivatives. Pyrrolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, frequently targeting key enzymes in signaling pathways implicated in cancer and other diseases. These notes are intended to guide researchers in the setup and execution of robust HTS campaigns to identify and characterize promising lead compounds.
Section 1: Biochemical Assays for Kinase Inhibition
Pyrrolopyrimidine scaffolds are well-established as potent inhibitors of various protein kinases. High-throughput biochemical assays are essential for the initial identification of active compounds against purified kinase enzymes.
Application Note: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
Principle: This assay is a robust method for quantifying kinase activity in a high-throughput format. It relies on the detection of a phosphorylated substrate by a specific antibody conjugated to a fluorophore. The assay measures the Förster Resonance Energy Transfer (FRET) between a Europium cryptate-labeled antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated substrate. When the substrate is phosphorylated by the kinase, the anti-phospho-substrate antibody brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the extent of substrate phosphorylation.
Advantages:
-
Homogeneous Format: No washing steps are required, making it highly amenable to automation.
-
High Sensitivity and Low Background: Time-resolved detection minimizes interference from autofluorescent compounds.
-
Robustness: The ratiometric measurement (ratio of acceptor to donor emission) reduces variability from liquid handling and well volume.
Experimental Protocol: HTRF® Assay for Akt1 Inhibition
This protocol describes the screening of pyrrolopyrimidine derivatives for inhibitory activity against the Akt1 kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-SRPKRRR)
-
ATP (Adenosine triphosphate)
-
Anti-phospho-substrate antibody labeled with Europium cryptate
-
Streptavidin-XL665
-
Assay buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop solution: 100 mM EDTA in assay buffer
-
384-well low-volume white plates
-
Pyrrolopyrimidine compound library (dissolved in DMSO)
Procedure:
-
Compound Plating: Dispense 50 nL of each pyrrolopyrimidine derivative from the library into the wells of a 384-well plate using an acoustic liquid handler. For dose-response curves, perform serial dilutions. Include positive controls (known Akt1 inhibitor) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution of Akt1 in assay buffer. The final concentration should be determined empirically, typically in the low nanomolar range.
-
Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP in assay buffer. Optimal concentrations should be determined, often near the Km for ATP.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in stop solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000. Determine the percent inhibition for each compound relative to the controls. For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Section 2: Cell-Based Assays for Antiproliferative Activity
Cell-based assays are crucial for evaluating the effect of pyrrolopyrimidine derivatives on cell viability and proliferation in a more physiologically relevant context.
Application Note: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Advantages:
-
Well-established and cost-effective.
-
Suitable for high-throughput screening in 96- or 384-well formats.
-
Provides a quantitative measure of cell viability.
Experimental Protocol: MTT Assay for Antiproliferative Effects
This protocol outlines the procedure for screening a library of pyrrolopyrimidine derivatives for their ability to inhibit the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Pyrrolopyrimidine compound library (in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS
-
Solubilization solution: 10% SDS in 0.01 M HCl, or DMSO
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyrimidine compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 3: Data Presentation
The following tables summarize the inhibitory activities of representative novel pyrrolopyrimidine derivatives from hypothetical screening campaigns.
Table 1: Biochemical Inhibition of Protein Kinases by Pyrrolopyrimidine Derivatives
| Compound ID | Target Kinase | HTS Assay Type | IC₅₀ (nM) |
| PYR-001 | Akt1 | HTRF® | 75 |
| PYR-002 | Akt1 | HTRF® | 150 |
| PYR-003 | FGFR4 | AlphaScreen® | 45 |
| PYR-004 | FGFR4 | AlphaScreen® | 90 |
| PYR-005 | Tie2 | LanthaScreen® | 110 |
| PYR-006 | TrkA | Z'-LYTE® | 200 |
| PYR-007 | EGFR | HTRF® | 79 |
| PYR-008 | Her2 | HTRF® | 40 |
| PYR-009 | VEGFR2 | HTRF® | 136 |
| PYR-010 | CDK2 | HTRF® | 204 |
Table 2: Antiproliferative Activity of Pyrrolopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | HTS Assay Type | IC₅₀ (µM) |
| PYR-001 | MCF-7 | MTT Assay | 5.2 |
| PYR-001 | A549 | MTT Assay | 8.1 |
| PYR-003 | HCT116 | CellTiter-Glo® | 2.5 |
| PYR-003 | PC-3 | CellTiter-Glo® | 4.8 |
| PYR-007 | HepG2 | MTT Assay | 35 |
| PYR-007 | MDA-MB-231 | MTT Assay | 42 |
Table 3: Inhibition of ENPP1 by Pyrrolopyrimidine Derivatives
| Compound ID | HTS Assay Type | IC₅₀ (nM) |
| PYR-011 | Fluorescence | 54.1 |
| PYR-012 | Fluorescence | 25.0 |
| PYR-013 | Fluorescence | 14.68 |
Section 4: Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways targeted by pyrrolopyrimidine derivatives and experimental workflows are provided below using Graphviz (DOT language).
Application Notes and Protocols: Development of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine as a Necroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated necrosis implicated in the pathophysiology of numerous human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] The core necroptotic pathway is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[3][4][5] The kinase activity of RIPK1 is a critical initiation step, making it a prime target for therapeutic intervention.[2][6][7] This document outlines the application and protocols for the development of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent and selective inhibitors of necroptosis. While direct literature for this specific scaffold as a necroptosis inhibitor is emerging, we present a comprehensive development strategy based on structure-activity relationship (SAR) studies of analogous heterocyclic compounds, such as the 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][6]triazole series, which have shown promise in targeting RIPK1.[8][9]
Introduction to Necroptosis
Necroptosis is a lytic, pro-inflammatory form of programmed cell death.[10] Unlike apoptosis, which is immunologically silent, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[4] The signaling cascade is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections.[4][10][11]
The Necroptosis Signaling Pathway
The canonical TNF-induced necroptosis pathway serves as a model for understanding the mechanism. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which can initiate pro-survival NF-κB signaling.[3][4][12] Under conditions where apoptosis is inhibited (e.g., caspase-8 deficiency), a cytosolic complex known as the necrosome (or Complex IIb) assembles.[12] This complex consists of activated, phosphorylated RIPK1 and RIPK3.[2] RIPK3 then phosphorylates MLKL, the terminal effector of the pathway.[5][13] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[4][14]
Figure 1. The Necroptosis Signaling Pathway. TNF-α binding to TNFR1 initiates the formation of Complex I, leading to NF-kB activation. In the absence of active Caspase-8, the necrosome forms, leading to the phosphorylation of RIPK1, RIPK3, and MLKL, culminating in plasma membrane rupture. This compound is proposed to inhibit the kinase activity of RIPK1.
Drug Development Workflow
The development of this compound as a necroptosis inhibitor follows a standard preclinical drug discovery pipeline. This involves initial hit identification, lead optimization through medicinal chemistry, in vitro and in vivo characterization, and pharmacokinetic profiling.
Figure 2. Drug Development Workflow. A stepwise process from initial hit identification to the selection of a preclinical candidate, involving iterative cycles of synthesis and testing.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative compounds from a structurally related series of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][6]triazole derivatives, which serve as a benchmark for the development of this compound inhibitors.[8]
| Compound ID | hRIPK1 IC50 (nM) | hI2.1 Cell EC50 (nM) | mHepa1-6 Cell EC50 (nM) |
| Nec-1 | 180 | 490 | >10,000 |
| GSK'547 | 11 | 30 | 150 |
| Cpd 7 | 25 | 45 | 230 |
| Cpd 26 | 5.6 | 12 | 48 |
Data extracted from "Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][6]triazole derivatives as necroptosis inhibitors".[8] hI2.1 is a human T-cell line, and mHepa1-6 is a murine hepatoma cell line.
Experimental Protocols
Synthesis of this compound Derivatives
A proposed synthetic route for the this compound scaffold is outlined below, based on established synthetic methodologies for related heterocyclic systems.
Protocol:
-
Starting Material: Commercially available 4,6-dichloro-5-formylpyrimidine.
-
Step 1: Reductive Amination. React the starting material with a primary amine (e.g., benzylamine) in the presence of a reducing agent such as sodium triacetoxyborohydride to form the corresponding secondary amine.
-
Step 2: Cyclization. Treat the product from Step 1 with a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to facilitate intramolecular cyclization, yielding the 6-substituted-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core.
-
Step 3: Suzuki Coupling. Diversify the C4 position via Suzuki coupling with various boronic acids or esters to introduce aryl or heteroaryl moieties, which are often critical for potent RIPK1 inhibition.
-
Step 4: Deprotection. If a protecting group like benzyl was used, remove it via hydrogenolysis to yield the final this compound derivatives.
In Vitro Necroptosis Inhibition Assay
This protocol is used to determine the potency of the synthesized compounds in protecting cells from induced necroptosis.
Materials:
-
Human colorectal adenocarcinoma HT-29 cells or human T-cell line I2.1.
-
TNF-α (Tumor Necrosis Factor-alpha).
-
Smac mimetic (e.g., Birinapant).
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Synthesized inhibitor compounds.
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pretreat the cells with a serial dilution of the inhibitor compounds for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (10 ng/mL), Smac mimetic (100 nM), and z-VAD-fmk (20 µM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value for each compound.
RIPK1 Kinase Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 protein.
-
ATP.
-
Substrate peptide (e.g., myelin basic protein).
-
ADP-Glo™ Kinase Assay kit.
-
Synthesized inhibitor compounds.
Protocol:
-
Prepare a reaction mixture containing RIPK1 enzyme, substrate, and buffer in a 384-well plate.
-
Add serial dilutions of the inhibitor compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Western Blot Analysis of Necrosome Proteins
This protocol is used to confirm the mechanism of action by assessing the phosphorylation status of key necroptosis pathway proteins.[15]
Materials:
-
HT-29 cells.
-
Necroptosis-inducing agents (as in 4.2).
-
Inhibitor compounds.
-
Lysis buffer.
-
Primary antibodies against p-RIPK1 (Ser166), RIPK1, p-MLKL (Ser358), MLKL, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Treat HT-29 cells with the inhibitor compound for 1 hour, followed by necroptosis induction for 4-6 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of RIPK1 and MLKL.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel necroptosis inhibitors targeting RIPK1. The protocols detailed in these application notes provide a comprehensive framework for the synthesis, in vitro characterization, and mechanistic validation of this class of compounds. Through a systematic drug development workflow, these derivatives have the potential to be optimized into potent and selective clinical candidates for the treatment of a wide range of necroptosis-driven diseases.
References
- 1. Assays for necroptosis and activity of RIP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. pnas.org [pnas.org]
- 8. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 13. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework in the development of novel kinase inhibitors for cancer therapy.[1] Derivatives of this heterocyclic system have shown potent inhibitory activity against key regulators of the cell cycle and DNA damage response (DDR), such as Ataxia telangiectasia and Rad3-related (ATR) kinase.[2][3] ATR is a critical sensor of replication stress and plays a pivotal role in maintaining genomic integrity.[2][4] Its inhibition can lead to synthetic lethality in tumor cells with deficiencies in other DDR pathways, such as those with ATM mutations, making it an attractive therapeutic target.[3]
These application notes provide a detailed experimental framework for evaluating the in vivo anti-tumor efficacy of novel this compound-based compounds using subcutaneous xenograft models. The protocols outlined below cover cell line selection, animal model considerations, tumor establishment, compound administration, and endpoint analysis.
Key Signaling Pathway
The primary target of the described this compound derivatives is the ATR kinase. The following diagram illustrates the central role of ATR in the DNA damage response pathway.
Caption: ATR Signaling Pathway Inhibition.
Experimental Protocols
1. Cell Line and Culture Conditions
-
Cell Line Selection: Choose human cancer cell lines with known genetic backgrounds relevant to the compound's mechanism of action. For an ATR inhibitor, cell lines with ATM mutations (e.g., LoVo, SW620) are suitable for exploring synthetic lethality.[3] A cell line with wild-type ATM (e.g., HT-29) should be included as a control.
-
Culture: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[5]
2. Animal Models
-
Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID, are commonly used to prevent rejection of human tumor xenografts.[5]
-
Animal Husbandry: House the animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
3. Subcutaneous Xenograft Establishment
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
4. Compound Formulation and Administration
-
Formulation: The this compound compound should be formulated in a vehicle appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administration: Administer the compound at predetermined doses and schedules (e.g., daily, twice daily). The control group should receive the vehicle alone.
5. Efficacy Evaluation and Endpoints
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). Monitor tumor volume and body weight of the mice throughout the study.
-
Secondary Endpoints:
-
Pharmacodynamic (PD) Markers: At the end of the study, collect tumor samples to assess the in vivo target engagement. For an ATR inhibitor, this would involve measuring the phosphorylation levels of downstream targets like CHK1 via Western blot or immunohistochemistry.[2]
-
Toxicity: Monitor for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Survival: In some studies, a survival endpoint may be included, where the study continues until tumors reach a predetermined maximum size.
-
Experimental Workflow
The following diagram outlines the general workflow for a xenograft efficacy study.
Caption: Xenograft Study Workflow.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: In Vivo Antitumor Efficacy in LoVo (ATM-deficient) Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 150 | - | +5.0 ± 2.0 |
| Compound X | 25 | Daily | 800 ± 100 | 46.7 | +2.5 ± 1.5 |
| Compound X | 50 | Daily | 400 ± 75 | 73.3 | -1.0 ± 2.5 |
Table 2: In Vivo Antitumor Efficacy in HT-29 (ATM-wildtype) Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1600 ± 170 | - | +4.5 ± 2.2 |
| Compound X | 50 | Daily | 1300 ± 140 | 18.8 | -0.5 ± 2.0 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and experimental conditions.
The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of this compound derivatives in xenograft models. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the advancement of these promising compounds into further stages of drug development.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Methodology for Assessing the Pharmacokinetic Properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies for assessing the key pharmacokinetic (PK) properties of novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. These protocols are designed to be adaptable for high-throughput screening in early drug discovery and for more detailed characterization during lead optimization. The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for the development of safe and effective drug candidates.
Introduction to Pharmacokinetic Profiling
Pharmacokinetics (PK) is the study of how the body interacts with a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1][2] Understanding the PK profile of a drug candidate is essential for predicting its efficacy and safety in humans.[1][3] For novel chemical series like this compound derivatives, a systematic evaluation of their ADME properties is a crucial step in the drug discovery and development process.[4]
In Vitro ADME Assays
A suite of in vitro ADME assays should be conducted early in the drug discovery process to guide the selection and optimization of promising compounds.[4][5][6]
Permeability Assessment (Caco-2 Assay)
The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drug candidates.[7] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8]
Experimental Protocol:
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Seeding on Transwell® Inserts: Cells are seeded onto permeable polycarbonate membrane inserts (e.g., 24-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[7]
-
Differentiation: The cells are cultured for 21-28 days to form a confluent and differentiated monolayer. The culture medium is replaced every 2-3 days.[7]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm² before proceeding with the permeability assay.[9][10] The permeability of a paracellular marker, such as Lucifer Yellow, is also assessed to ensure tight junction integrity.[10]
-
Bidirectional Permeability Assay:
-
The Caco-2 monolayers are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[7]
-
Apical to Basolateral (A→B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) side, and fresh transport buffer is added to the basolateral (receiver) side.[7]
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and fresh transport buffer is added to the apical (receiver) side.[9]
-
-
Incubation and Sampling: The plates are incubated for a defined period (e.g., 2 hours) at 37°C with gentle shaking. Samples are then collected from both the donor and receiver compartments for analysis.[7]
-
Quantification: The concentration of the test compound in the samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Data Presentation:
The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated.
-
Papp (cm/s) = (dQ/dt) / (A * C₀) [7]
-
dQ/dt: Rate of drug transport
-
A: Surface area of the membrane
-
C₀: Initial concentration in the donor compartment
-
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values.[7]
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[7]
Visualization of Caco-2 Permeability Assay Workflow:
References
- 1. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 3. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. criver.com [criver.com]
- 6. In Vitro ADME Assays [conceptlifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
common problems in the synthesis of pyrrolopyrimidine heterocycles
Welcome to the technical support center for the synthesis of pyrrolopyrimidine heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyrimidine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrrolopyrimidine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials.[1][2] To troubleshoot this, consider the following:
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decomposition from excessive heat or prolonged reaction times.[1]
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts, verify that the concentration is appropriate for the reaction scale.[1]
-
Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates. While common solvents like ethanol or DMF are often used, exploring other solvents or even solvent-free conditions might improve yields for your specific substrates.[1][3]
-
Starting Material Purity: Impurities in starting materials can lead to side reactions, reducing the yield of the desired product and complicating purification.[2] Ensure the purity of your reactants before starting the synthesis.
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A2: Side reactions are a common issue. The nature of the byproduct depends on the specific synthetic route.
-
In reactions involving precursors like aminopyrroles and formimidates, incomplete cyclization can be an issue.[4] Driving the reaction to completion with appropriate heating and reaction time is crucial.
-
During glycosylation reactions, such as the Vorbrüggen conditions, the formation of regioisomers can occur.[5][6] The regioselectivity is influenced by steric and electronic factors of both the nucleobase and the sugar moiety.
-
In some cases, the solvent itself can participate in a side reaction. For instance, in certain N-glycosylation reactions using TMSOTf as a Lewis acid, acetonitrile has been observed to act as a nucleophile, leading to the formation of an unexpected byproduct.[7]
Q3: I am struggling with the purification of my final pyrrolopyrimidine compound. What are some effective purification strategies?
A3: Purification of pyrrolopyrimidine derivatives can be challenging due to their polarity and sometimes poor solubility.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification.[8] A careful selection of the eluent system is critical. Often, a gradient of petroleum ether/ethyl acetate or dichloromethane/methanol is effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Preparative HPLC: For difficult separations or to obtain highly pure compounds, automated preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed.[4]
Q4: I am having issues with the regioselectivity of my reaction, particularly during electrophilic substitution or glycosylation. How can I control it?
A4: Regioselectivity is a known challenge in the functionalization of the pyrrolopyrimidine scaffold.
-
Protecting Groups: The use of protecting groups can direct substitution to the desired position. For example, a Boc protection strategy has been used for the facile synthesis of 7-deazaguanine nucleosides.[9]
-
Reaction Conditions: The choice of reagents and reaction conditions can heavily influence the regioselectivity. For instance, in the glycosylation of pyrrolo[2,3-d]pyrimidines, the reaction is often regioselective for the pyrrole nitrogen.[5]
-
Substituent Effects: The existing substituents on the pyrrolopyrimidine ring can direct incoming groups. For example, in the Vilsmeier formylation of 7-deazaguanine, the formyl group is introduced at the α-position of the pyrrole ring.[10]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in pyrrolopyrimidine synthesis.
Step 1: Verify Starting Material Quality
-
Purity Check: Analyze your starting materials using techniques like NMR or LC-MS to ensure their purity. Impurities can inhibit the reaction or lead to side products.[2]
-
Reagent Stability: Some reagents, like hydrazine derivatives, can degrade over time. Use freshly opened or purified reagents.[2]
Step 2: Optimize Reaction Conditions
-
Temperature Profile: Experiment with a range of temperatures. Some reactions may require initial cooling followed by reflux.[8]
-
Reaction Time: Monitor the reaction at different time points using TLC or LC-MS to identify the point of maximum product formation before significant decomposition occurs.[1]
-
Stoichiometry: While a 1:1 stoichiometry is often theoretical, a slight excess of one reactant can sometimes drive the reaction to completion.[2]
Step 3: Evaluate Catalyst and Solvent Effects
-
Catalyst Loading: Vary the catalyst loading to find the optimal concentration.
-
Solvent Screening: If yield remains low, perform small-scale parallel reactions in different solvents to identify a more suitable medium.
Step 4: Product Isolation and Purification
-
Work-up Procedure: Ensure your work-up procedure is not causing product loss. Check the pH and extraction solvent.
-
Purification Method: Optimize your column chromatography or recrystallization conditions to minimize loss during purification.
Guide 2: Unexpected Side Product Formation
This guide helps in identifying and mitigating the formation of common side products.
Step 1: Characterize the Side Product
-
Isolate the major side product using chromatography.
-
Characterize its structure using spectroscopic methods (NMR, Mass Spectrometry, IR).
Step 2: Postulate the Mechanism of Side Product Formation
-
Based on the structure of the side product and the reactants, propose a plausible reaction mechanism for its formation. For example, in reactions aiming for dihydropyrimidines (related to pyrimidines), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This occurs when two equivalents of a β-ketoester react with the aldehyde and ammonia.[1]
Step 3: Modify Reaction Conditions to Disfavor the Side Reaction
-
Temperature Adjustment: The formation of some byproducts is highly temperature-dependent. Lowering the reaction temperature can sometimes suppress the undesired pathway.[1]
-
Order of Addition: Changing the order of reagent addition can sometimes minimize side reactions.[1]
-
Change of Catalyst: The choice of catalyst can influence the selectivity between the desired and undesired reaction pathways.[1]
Quantitative Data Summary
Table 1: Comparison of Reaction Yields for Tricyclic Pyrrolo[2,3-d]pyrimidines
| Compound | R1 | R2 | Yield (%) | Melting Point (°C) |
| 8a | H | H | - | - |
| 8d | Cl | Br | 99 | 262-264 |
| 8f | H | Br | 45 | 188-190 |
| 8h | Cl | Br | 61 | 240-242 |
| 8i | Br | Br | 77 | 247-249 |
| 8j | CF3 | Br | 95 | 188-190 |
| 10a | Cl | - | 77 | 161-163 |
| 10b | Br | - | - | - |
| 10c | I | - | 75 | 168-169 |
Data extracted from a study on the synthesis and antitumor properties of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives.[8]
Experimental Protocols
Protocol 1: Synthesis of (E)-N,2-Bis(4-bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imine (8i)
This protocol is adapted from the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine-imines.[8]
Materials:
-
2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one
-
4-Bromoaniline
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
2-Methoxypyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the starting pyrrolopyrimidinone and 4-bromoaniline in dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (Tf2O) and 2-methoxypyridine to the cooled solution.
-
Allow the reaction to warm to room temperature (25 °C) and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired imine.
Expected Outcome:
-
Yield: 77%
-
Appearance: Yellow solid
-
Melting Point: 247–249 °C
Protocol 2: General Procedure for Suzuki-Miyaura Reactions for C-2 Substituted Pyrrolopyrimidines
This protocol is a general method for introducing aryl or heteroaryl groups at the C-2 position of the pyrrolopyrimidine core.[3]
Materials:
-
Organohalide (e.g., 2-chloro-pyrrolopyrimidine derivative) (1 equivalent)
-
Boronic acid/ester (1.5 equivalents)
-
Pd2(dba)3 (0.03 equivalents)
-
DMF/EtOH (4:1)
-
Nitrogen gas
Procedure:
-
In a microwave vial, dissolve the organohalide (1 equivalent) and the boronic acid/ester (1.5 equivalents) in a 4:1 mixture of DMF and EtOH.
-
Purge the solution with nitrogen gas for 5 minutes.
-
Add Pd2(dba)3 (0.03 equivalents) to the reaction mixture.
-
Seal the vial and heat in a microwave reactor under appropriate conditions (time and temperature will depend on the specific substrates).
-
After cooling, dilute the reaction mixture with a suitable solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Workflow for troubleshooting low reaction yields.
Caption: Strategy for mitigating unexpected side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support center for the purification of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and actionable solutions in a practical question-and-answer format.
Silica Gel Chromatography Issues
Question 1: My compound is streaking or tailing on the TLC plate and column. How can I improve the separation?
Answer: Tailing is a common issue with nitrogen-containing heterocyclic compounds on silica gel.
Possible Causes & Solutions:
-
Acidic Nature of Silica Gel: The slightly acidic nature of standard silica gel can lead to strong interactions with basic nitrogen atoms in your molecule, causing tailing.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (NEt₃) or pyridine is sufficient to neutralize the acidic sites on the silica and improve peak shape.
-
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent might not be optimal for your specific derivative.
-
Solution: Systematically screen different solvent systems. Common mobile phases for these derivatives include mixtures of ethyl acetate/petroleum ether, acetone/dichloromethane, and methanol/dichloromethane.[1][2] Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 on your analytical TLC for the best separation on a column.
-
-
Compound Overload: Applying too much sample to your TLC plate or column can lead to band broadening and tailing.
-
Solution: Reduce the amount of sample loaded. For column chromatography, a general rule is to load 1-5% of the silica gel weight.
-
Question 2: I am having difficulty separating my desired product from a closely-related impurity.
Answer: Poor separation of compounds with similar polarities is a frequent challenge.
Possible Causes & Solutions:
-
Insufficient Resolution of Mobile Phase: Your current solvent system may not be selective enough.
-
Solution 1 (Solvent System Modification): Try a different combination of solvents. For example, if you are using an ethyl acetate/hexane system, switching to a dichloromethane/methanol system might alter the selectivity and improve separation.
-
Solution 2 (Isocratic vs. Gradient Elution): If you are using an isocratic (constant solvent ratio) elution, switching to a shallow gradient elution can often improve the resolution between closely eluting compounds.
-
-
Co-elution of Structural Isomers or Diastereomers: The impurity may be an isomer of your target compound.
-
Solution: Consider using a different stationary phase. If normal-phase silica gel is not providing adequate separation, reverse-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a more suitable method.
-
Crystallization and Product Isolation Issues
Question 3: My compound "oils out" instead of forming crystals during recrystallization.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3]
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: This can lead to supersaturation and precipitation of an amorphous oil.
-
Solution: Use a more dilute solution by adding more hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[3]
-
-
Low Melting Point of the Compound: If the melting point of your derivative is below the temperature of the crystallization solvent, it will separate as a liquid.
-
Solution: Try a lower-boiling point solvent for recrystallization.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Try to purify the crude material further by another method, such as a quick filtration through a silica plug, before attempting recrystallization.
-
Question 4: My final product is colored, even after purification. What is the cause and how can I remove the color?
Answer: Color in the final product often indicates the presence of minor, highly conjugated impurities or degradation products.[3]
Possible Causes & Solutions:
-
Oxidation of the Pyrrole Ring: Pyrrole and its derivatives can be susceptible to oxidation, leading to colored byproducts.
-
Solution: Minimize exposure of your compound to air and light during purification and storage. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Residual Catalysts or Reagents: Trace amounts of catalysts (e.g., palladium) or colored starting materials can be difficult to remove.
-
Solution 1 (Charcoal Treatment): Before the final crystallization, dissolve the compound in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Be aware that this may also reduce your overall yield.[3]
-
Solution 2 (Re-purification): A second purification step, such as another column chromatography or a careful recrystallization, may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most widely used purification method for this class of compounds is silica gel column chromatography.[2] Recrystallization is also a valuable technique for final purification, especially for obtaining high-purity material for analytical purposes. For polar derivatives, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective alternative.
Q2: What are some common impurities I should be aware of during the synthesis of this scaffold?
A2: While specific impurities depend on the synthetic route, common byproducts in heterocyclic synthesis can include:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
Products of side reactions, such as over-alkylation or hydrolysis of functional groups.
-
Isomeric byproducts.
-
In syntheses involving phosphorus oxychloride (POCl₃), residual phosphorus-containing impurities may be present.[2]
Q3: How does the solubility of these derivatives typically behave?
A3: The solubility of this compound derivatives can vary significantly based on the substituents. The core structure has moderate polarity. Generally, they are soluble in polar organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. Solubility in non-polar solvents like hexanes is often limited.
Q4: Are there any specific stability concerns I should be aware of during purification?
A4: The dihydropyrrole ring can be susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to handle these compounds with minimal exposure to air and strong light. The stability towards acidic or basic conditions depends on the specific functional groups present in the molecule. If your compound is sensitive to acid, using a base-neutralized silica gel or adding a base like triethylamine to the eluent during chromatography is recommended.
Data Presentation
The following table summarizes typical purification outcomes for pyrrolopyrimidine derivatives based on the chosen technique.
| Purification Method | Typical Yield | Typical Purity | Notes |
| Single-Solvent Recrystallization | 60-90% | >98% | Highly dependent on finding a suitable solvent. Best for removing small amounts of impurities.[3] |
| Two-Solvent Recrystallization | 50-85% | >98% | Offers more flexibility when a single suitable solvent cannot be found. |
| Flash Column Chromatography | 40-80% | 95-99% | Effective for separating compounds with different polarities. Yield can be lower due to product loss on the column.[3] |
| Preparative HPLC | 30-70% | >99% | Provides high purity but is generally more expensive and time-consuming for large quantities. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
This protocol provides a general guideline for the purification of a this compound derivative.
-
Mobile Phase Selection:
-
Develop a suitable solvent system using analytical thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
-
If the compound shows tailing on the TLC plate, add 0.1-1% triethylamine to the mobile phase.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute the compounds of interest.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Procedure for Recrystallization
This protocol describes a standard method for purifying a solid this compound derivative by recrystallization.
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile.
-
If a single suitable solvent cannot be found, a two-solvent system (one "good" solvent and one "bad" solvent) can be used.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process and promote the formation of larger crystals.
-
Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualizations
References
Technical Support Center: Improving the Aqueous Solubility of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based inhibitors and encountering challenges with their aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound-based inhibitor shows potent activity in biochemical assays but poor performance in cell-based assays. Could this be related to solubility?
A1: Yes, this is a very common issue. Poor aqueous solubility is a hallmark of many kinase inhibitors due to the hydrophobic nature of the ATP-binding pocket they target. If your compound precipitates in the aqueous cell culture media, its effective concentration will be much lower and more variable than intended, leading to inconsistent and misleading results in cell-based assays. It is crucial to ensure your compound is fully dissolved in the assay medium.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the inhibitor into an aqueous buffer. What's causing this and how can I prevent it?
A2: This phenomenon is often referred to as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, you can try several strategies:
-
Slower Addition and Mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid dispersion.
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that still maintains solubility.
-
Use of Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase the overall solvent polarity.
-
pH Adjustment: If your inhibitor has ionizable groups, adjusting the pH of the buffer can significantly improve its solubility.
Q3: What are some effective methods to fundamentally improve the aqueous solubility of my this compound-based inhibitor for in vivo studies?
A3: For in vivo applications where direct dissolution in aqueous vehicles is necessary, more advanced formulation strategies are often required. Two common and effective approaches are:
-
Structural Modification: Introducing polar functional groups to the molecular scaffold can increase hydrophilicity and improve aqueous solubility. This is a key consideration during the lead optimization phase of drug discovery.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in an amorphous state within a hydrophilic polymer matrix can significantly enhance its apparent solubility and dissolution rate.[1][2] This is a widely used technique for oral drug formulations.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when preparing aqueous solutions of this compound-based inhibitors.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | - Low aqueous solubility of the compound.- "Solvent shock" due to rapid change in polarity. | 1. Verify Stock Solution Integrity: Ensure your DMSO stock is fully dissolved. Gentle warming (37°C) and vortexing can help.2. Optimize Dilution Technique: Pre-warm the aqueous buffer. Add the DMSO stock dropwise while vortexing.3. Reduce Final DMSO Concentration: Lower the final DMSO percentage in your working solution.4. Use a Co-solvent: Add a co-solvent like ethanol or PEG 400 to your aqueous buffer. |
| Working solution is initially clear but becomes cloudy or forms a precipitate over time. | - The compound concentration is above its thermodynamic solubility limit.- Compound is kinetically trapped in solution and precipitates as it equilibrates. | 1. Prepare Fresh Solutions: Use freshly prepared working solutions for each experiment.2. Determine Thermodynamic Solubility: Use the shake-flask method (see Protocol 2) to determine the true solubility limit.3. Consider Formulation: For longer-term stability, consider creating an amorphous solid dispersion. |
| Inconsistent results in cell-based assays. | - Micro-precipitation of the compound in the cell culture media.- Interaction of the compound with media components. | 1. Centrifuge Working Solution: Before adding to cells, centrifuge your final working solution at high speed (e.g., >10,000 x g) and use the supernatant.2. Test Solubility in Media: Perform a solubility test directly in your cell culture media.3. Include Vehicle Controls: Always include a vehicle control with the same final concentration of DMSO or other solvents. |
| Difficulty dissolving the compound even in 100% DMSO. | - Issues with the solid-state form of the compound (e.g., highly crystalline).- Very high concentration being attempted. | 1. Use Sonication: A bath sonicator can help break up solid aggregates.2. Gentle Heating: Warm the DMSO solution to 37-50°C.3. Test Alternative Solvents: Consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an amorphous solid dispersion to enhance the aqueous solubility of a hydrophobic inhibitor.
Materials:
-
This compound-based inhibitor
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the inhibitor and the chosen polymer in the volatile organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:4 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried solid dispersion from the flask. Store in a desiccator to protect from moisture.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Protocol 2: Determination of Kinetic and Thermodynamic Aqueous Solubility
This protocol outlines the shake-flask method for determining both kinetic and thermodynamic solubility.[2]
Materials:
-
Inhibitor (as solid powder for thermodynamic; as DMSO stock for kinetic)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure for Thermodynamic Solubility:
-
Sample Preparation: Add an excess amount of the solid inhibitor to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Equilibration: Agitate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved inhibitor using a validated HPLC or UV-Vis method.
Procedure for Kinetic Solubility:
-
Sample Preparation: Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock to a microcentrifuge tube containing PBS to achieve the desired final concentration (ensure final DMSO is <1%).
-
Equilibration: Incubate the samples with shaking for a shorter period (e.g., 1-2 hours) at a constant temperature.
-
Separation and Quantification: Follow steps 3 and 4 from the thermodynamic solubility procedure.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a relevant signaling pathway and experimental workflows, created using the DOT language.
Caption: ATR signaling pathway in response to DNA damage.
References
troubleshooting inconsistent results in kinase inhibition assays with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based kinase inhibitors. Our goal is to help you mitigate common issues, ensure data accuracy, and effectively interpret your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows lower than expected potency in my biochemical assay. What are the potential causes?
A1: Several factors can contribute to lower-than-expected potency. Firstly, ensure the integrity and concentration of your inhibitor stock solution. These compounds can be susceptible to degradation, so using a freshly prepared stock is recommended. Secondly, the ATP concentration in your assay is critical for ATP-competitive inhibitors. If the ATP concentration is significantly higher than the Km of the kinase, it can lead to an underestimation of the inhibitor's potency (IC50).[1] It is also crucial to confirm the activity of your kinase enzyme, as batch-to-batch variation can occur.[1]
Q2: I'm observing high variability between replicate wells in my kinase inhibition assay. What should I investigate?
A2: High variability often points to technical issues during assay setup. Inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are calibrated and that you are using appropriate techniques to avoid bubbles. Inadequate mixing of reagents in the wells can also lead to variable results. Another potential issue is the "edge effect," where evaporation from the outer wells of a microplate can alter reagent concentrations.[2] To mitigate this, consider not using the outermost wells for critical samples.
Q3: There is a significant discrepancy between the IC50 values from my biochemical assay and my cell-based assay. Why is this happening?
A3: This is a common observation in drug discovery. A key reason for this discrepancy is the difference in ATP concentration; biochemical assays often use low ATP concentrations, while intracellular ATP levels are in the millimolar range.[1] For ATP-competitive inhibitors, this will result in a rightward shift of the IC50 value in cellular assays. Other factors include cell permeability of the compound, the presence of efflux pumps that may remove the inhibitor from the cell, and inhibitor metabolism into less active forms.[1]
Q4: My this compound compound is causing significant cell death at concentrations where I don't expect to see strong inhibition of my primary target. What could be the reason?
A4: This suggests potential off-target effects. While many this compound derivatives are designed to be highly selective, they may still inhibit other kinases or cellular proteins, leading to toxicity. It is advisable to perform a broad-panel kinase screen to identify potential off-targets. Additionally, the compound itself might have poor solubility in cell culture media, leading to aggregate formation which can cause non-specific cytotoxicity.
Q5: How can I address potential solubility issues with my this compound inhibitor?
A5: Poor aqueous solubility is a common challenge with heterocyclic compounds. When diluting a DMSO stock solution into an aqueous assay buffer, precipitation can occur.[3] To avoid this, keep the final DMSO concentration in your assay as low as possible, typically below 1%.[3] Gentle sonication or vortexing after dilution can help dissolve the compound.[3] For some compounds, solubility is pH-dependent, so testing a range of buffer pH values may be beneficial.[3] If solubility issues persist, consider using co-solvents or formulation with excipients like cyclodextrins, but be mindful of their potential effects on the assay.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
If you are observing significant variability in your IC50 values between experiments, follow this troubleshooting workflow:
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Use this guide to understand and address differences in inhibitor performance in biochemical versus cellular assays.
Data Presentation
The this compound scaffold has been successfully utilized to develop highly potent and selective inhibitors against Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.
Table 1: Inhibitory Activity of this compound Derivatives against ATR Kinase
| Compound | ATR IC50 (µM) | Cellular Activity (IC50, µM) in ATM-deficient cell lines | Reference |
| 5g | 0.007 | LoVo: Not reported in this study | [4][5] |
| 48f | 0.003 | LoVo: 0.040, SW620: 0.095, OVCAR-3: 0.098 | [6] |
Table 2: Comparative Inhibitory Activity of Pyrrolopyrimidine Derivatives Against Various Kinases
To contextualize the selectivity of the pyrrolopyrimidine scaffold, the following table presents IC50 values for related derivatives against other key kinases. Note that these compounds do not all share the specific this compound core but belong to the broader pyrrolopyrimidine class.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | CDK2 | Single-digit nM range | [7] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 40 - 204 (for various derivatives) | [8] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 40 - 204 (for various derivatives) | [8] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 40 - 204 (for various derivatives) | [8] |
Experimental Protocols
Biochemical ATR Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a 384-well plate format and measures the amount of ATP remaining after the kinase reaction.
Materials:
-
ATR Kinase
-
Peptide substrate (e.g., p53-derived peptide)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound inhibitor
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume of the diluted inhibitor or vehicle (DMSO) control to the appropriate wells.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, ATR enzyme, and peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well.
-
ATP Addition: Add ATP to all wells to start the reaction. The final ATP concentration should be optimized, ideally close to the Km for ATR.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
Signaling Pathway
The this compound inhibitors discussed here primarily target the ATR kinase. ATR is a central component of the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or during replication stress.[9][10] Activated ATR phosphorylates a number of downstream targets, most notably Chk1, to initiate cell cycle arrest and promote DNA repair.[10][11] In many cancer cells with existing DNA repair defects, there is an increased reliance on the ATR pathway for survival, making it an attractive therapeutic target.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compounds
Welcome to the Technical Support Center for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce the off-target effects of this important class of kinase inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered when working to enhance the selectivity of this compound compounds.
Q1: My this compound compound is potent against my target kinase but shows significant off-target activity in a broad kinase panel. What are the initial steps to address this?
A1: Off-target activity is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP binding pocket across the kinome. Here’s a logical approach to begin addressing promiscuity:
-
Confirm On-Target Engagement in a Cellular Context: Before extensive medicinal chemistry efforts, it's crucial to verify that your compound engages the intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. A significant thermal shift of your target protein in the presence of your compound provides strong evidence of direct binding.
-
Analyze the Kinome Scan Data:
-
Identify Off-Target Kinase Families: Look for patterns in the off-target hits. Are they clustered in a specific kinase family? This can provide clues about the structural features of your compound that are responsible for the promiscuity.
-
Prioritize Off-Targets: Not all off-targets are equally problematic. Focus on those that are inhibited with high potency (e.g., <100 nM) and are known to be involved in critical signaling pathways that could lead to toxicity or confound your experimental results.
-
-
Initiate Structure-Activity Relationship (SAR) Studies: Begin by exploring modifications to different parts of the pyrrolopyrimidine scaffold to understand their impact on selectivity.
Q2: What are some general medicinal chemistry strategies to improve the selectivity of pyrrolopyrimidine-based kinase inhibitors?
A2: Improving selectivity often involves exploiting subtle differences in the ATP-binding pockets of kinases. Here are some established strategies:
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue, which lies at the back of the ATP-binding pocket, varies in size across the kinome. Designing bulky substituents on your compound that create a steric clash with kinases that have a large gatekeeper residue can be an effective way to gain selectivity for target kinases with a smaller gatekeeper.[1]
-
Exploiting Unique Pockets: Explore modifications that can extend into less conserved regions of the ATP-binding site, such as the ribose pocket or the solvent-exposed region.
-
Introducing Rigid Scaffolds: A more rigid compound may have a higher entropic penalty for binding to multiple off-target kinases, thus improving selectivity.
-
Covalent Targeting: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a covalent bond. This can dramatically increase both potency and selectivity.
Q3: We are seeing inconsistent IC50 values for our compound in our in-house kinase assays. What could be the cause?
A3: Inconsistent IC50 values are a frequent issue in kinase assays and can stem from several factors:
-
ATP Concentration: Since most this compound inhibitors are ATP-competitive, the concentration of ATP in your assay will directly affect the apparent IC50 value.[2] It is crucial to use an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase to ensure that the IC50 values are comparable between different kinases and experiments.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches. Always qualify a new batch of enzyme to ensure its activity is consistent.
-
Assay Conditions: Factors like incubation time, temperature, and buffer components (pH, ionic strength) can all influence enzyme activity and inhibitor potency. Ensure these are kept consistent.
-
Compound Solubility: Poor aqueous solubility of your compound can lead to precipitation in the assay buffer, resulting in an artificially high IC50. Visually inspect for precipitation and consider modifying the assay buffer or using a lower final DMSO concentration.
Q4: Our compound shows good biochemical potency and selectivity, but it is not very active in our cell-based assays. What are the potential reasons for this discrepancy?
A4: A drop in potency from biochemical to cellular assays is a common hurdle in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Cellular ATP Concentration: The intracellular concentration of ATP is much higher (in the millimolar range) than what is typically used in biochemical assays (in the micromolar range). This higher concentration of the natural competitor can lead to a significant decrease in the apparent potency of an ATP-competitive inhibitor.
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Plasma Protein Binding: If you are working in the presence of serum, your compound may bind to plasma proteins, reducing the free concentration available to interact with the target.
Quantitative Data Summary
The following tables summarize the inhibitory activity of representative this compound compounds against their primary targets and a selection of off-target kinases. This data illustrates the importance of comprehensive selectivity profiling.
Table 1: Biochemical Activity of a this compound ATR Inhibitor (Compound 48f) [3]
| Kinase Target | IC50 (µM) |
| ATR (Primary Target) | 0.0030 |
| ATM | >10 |
| DNA-PK | >10 |
| PI3Kα | >10 |
| mTOR | >10 |
Table 2: Kinase Selectivity Profile of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2 Inhibitor (Compound 5g) [4]
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2/E (Primary Target) | 0.3 | - |
| CDK1/B | 1200 | 4000x |
| CDK4/D1 | 770 | 2567x |
| CDK6/D3 | 230 | 767x |
| CDK7/H/MAT1 | 17000 | 56667x |
| CDK9/T1 | 8200 | 27333x |
Note: A 54-member kinase panel screen at 1 µM showed that this compound inhibited 5 other kinases by more than 50%.[4]
Key Signaling Pathways and Experimental Workflows
Visualizing the on-target pathway and potential off-target interactions is crucial for understanding the biological consequences of inhibitor promiscuity. Below are diagrams of key signaling pathways and a typical workflow for assessing inhibitor selectivity.
Caption: ATR signaling pathway and potential off-target inhibition.
References
- 1. Location, location, location: in situ phosphorylation screen reveals novel cell cycle kinase substrate landscape - Fred Hutch [fredhutch.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-Based Drugs in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based anticancer agents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential mechanisms of resistance to this compound-based drugs?
A1: Resistance to this class of drugs, which often target kinases like ATR, CDK2, and EGFR, can arise through several mechanisms. These can be broadly categorized as:
-
On-Target Alterations: Genetic mutations in the drug's target protein that prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells activate alternative signaling pathways to circumvent the effects of the inhibited target.
-
Increased Drug Efflux: Overexpression of transporter proteins that pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Cellular Processes: Changes in cellular machinery that mitigate the drug's effects, such as alterations in cell cycle checkpoints or DNA repair pathways.
Q2: My cancer cell line has developed resistance to a this compound-based ATR inhibitor. What should I investigate first?
A2: A primary mechanism of resistance to ATR inhibitors can be the loss of nonsense-mediated decay (NMD) factors, such as UPF2.[1][2] Loss of UPF2 has been shown to cause resistance to ATR inhibitors in gastric cancer cell lines.[1] Therefore, a recommended first step is to assess the expression levels of key NMD proteins.
Q3: We are working with a this compound-based CDK2 inhibitor and observing decreased sensitivity. What are potential resistance mechanisms?
A3: While direct resistance mechanisms to this specific CDK2 inhibitor class are still under investigation, resistance to CDK inhibitors, in general, can involve several factors. In cancers dependent on the Cyclin E/CDK2 axis, particularly those resistant to CDK4/6 inhibitors, potential mechanisms include the upregulation of CDK2 expression or the selection of a polyploid subpopulation of cancer cells.[3]
Q4: Could mutations in the target kinase, similar to those seen with EGFR inhibitors, cause resistance to our pyrrolo[3,4-d]pyrimidine-based compound?
A4: Yes, this is a very likely mechanism. For other pyrimidine-based kinase inhibitors, such as those targeting EGFR, acquired resistance is frequently driven by mutations in the kinase domain (e.g., T790M, C797S) that either sterically hinder drug binding or alter the ATP affinity of the kinase.[4][5] It is highly recommended to sequence the target kinase in your resistant cell lines to identify any potential mutations.
Q5: We suspect increased drug efflux is contributing to resistance. How can we test this?
A5: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.[6][7][8] You can investigate this by:
-
Expression Analysis: Use Western blotting or qPCR to check for increased expression of common ABC transporters like P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[8]
-
Functional Assays: Treat your resistant cells with your compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp). A restoration of sensitivity in the presence of the inhibitor suggests the involvement of drug efflux.
Troubleshooting Guides
Problem 1: Decreased Cell Viability in Response to Treatment is Diminishing Over Time
This suggests the development of acquired resistance. The following workflow can help identify the underlying cause.
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
Inconsistent IC50 values can be due to experimental variability or the emergence of a resistant subpopulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Standardize cell counting and seeding procedures. Perform a cell titration experiment to determine the optimal seeding density. | More consistent cell growth and reproducible IC50 values. |
| Drug Instability | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light if necessary. | Reduced variability in drug potency. |
| Heterogeneous Cell Population | Perform single-cell cloning of the resistant population to establish a homogenous resistant cell line. | A stable resistant cell line with a consistent IC50. |
| Assay-Specific Issues | Ensure the incubation time for the viability reagent (e.g., MTT, CCK-8) is optimized and consistent across experiments. Check for interference of the drug compound with the assay itself. | Reliable and reproducible absorbance readings. |
Data Presentation: Comparative IC50 Values in Sensitive vs. Resistant Cell Lines
The following table is an example of how to present quantitative data comparing the sensitivity of parental (sensitive) and resistant cell lines to a hypothetical this compound-based drug (Compound X).
| Cell Line | Compound X IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 0.5 ± 0.05 | 1 |
| Resistant Subclone 1 | 5.2 ± 0.4 | 10.4 |
| Resistant Subclone 2 | 8.9 ± 0.7 | 17.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of a compound.
Materials:
-
96-well plates
-
Cancer cell lines (parental and resistant)
-
Complete growth medium
-
This compound-based drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Apoptosis and Signaling Pathway Proteins
This protocol is to assess changes in protein expression related to resistance.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, p-ERK, total ERK, MDR1, BCRP, UPF2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the drug for the desired time and at the desired concentration.
-
Lyse the cells in ice-cold lysis buffer.[2]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Site-Directed Mutagenesis to Investigate Putative Resistance Mutations
This protocol is for introducing a specific mutation into the target kinase's cDNA to validate its role in resistance.
Materials:
-
Plasmid DNA containing the wild-type cDNA of the target kinase
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu)
-
DpnI restriction enzyme
-
Competent E. coli
-
LB agar plates with appropriate antibiotic
Procedure:
-
Design two complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the middle of the primers.
-
Perform PCR using the high-fidelity DNA polymerase, the wild-type plasmid as a template, and the mutagenic primers to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA. DpnI specifically cleaves methylated DNA.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli.
-
Plate the transformed bacteria on selective LB agar plates and incubate overnight.
-
Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation by DNA sequencing.
Visualizations
Signaling Pathways Involved in Resistance
Caption: Potential resistance mechanisms to kinase inhibitors.
Experimental Workflow for Validating a Resistance Mutation
Caption: Workflow for validating a putative resistance mutation.
References
- 1. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC transporters in the balance: is there a role in multidrug resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing metabolic instability of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. The focus is on addressing the common challenge of in vivo metabolic instability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows excellent in vitro potency but poor in vivo efficacy. Could metabolic instability be the cause?
A1: Yes, this is a classic scenario in drug discovery. High in vitro potency that doesn't translate to in vivo efficacy is often due to poor pharmacokinetic properties, with rapid metabolic clearance being a primary culprit. If the compound is quickly metabolized in the liver or other tissues, it may not reach its target in sufficient concentrations or for a long enough duration to exert its therapeutic effect.
Q2: What are the most likely metabolic "soft spots" on the this compound scaffold?
A2: While the exact metabolic profile is substituent-dependent, nitrogen-containing heterocyclic scaffolds like this are susceptible to metabolism by two main enzyme families:
-
Cytochrome P450 (CYP) enzymes: These enzymes, primarily in the liver, catalyze a variety of oxidative reactions. Likely sites for CYP-mediated oxidation on this scaffold include:
-
Aromatic rings or alkyl substituents: Any phenyl rings or alkyl chains attached to the core are common sites for hydroxylation.
-
N-dealkylation: If substituents are present on the pyrrolidine nitrogen (N6), they can be cleaved.
-
Oxidation of the pyrrolidine ring: The carbons alpha to the nitrogen in the dihydropyrrole ring can be susceptible to oxidation.
-
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme known to metabolize azaheterocycles.[1][2] It typically oxidizes carbon atoms adjacent to a ring nitrogen in an electron-deficient ring system.[1] For this scaffold, the pyrimidine ring is a potential site for AO-mediated metabolism. It is crucial to assess the role of AO, as its activity varies significantly between preclinical species and humans, which can complicate in vitro-in vivo extrapolation.[3][4]
Q3: Which in vitro assays are essential for evaluating the metabolic stability of my compounds?
A3: A tiered approach is recommended:
-
Liver Microsomal Stability Assay: This is a high-throughput initial screen to assess Phase I metabolism, primarily by CYP enzymes. It provides key parameters like intrinsic clearance (CLint) and half-life (t½).[5]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus incorporates both Phase I and Phase II (conjugation) metabolic pathways, as well as cellular uptake mechanisms. It provides a more comprehensive picture of hepatic clearance.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal (CYP) and cytosolic (e.g., AO) enzymes, making it useful for determining if non-CYP enzymes are contributing to metabolism.[3]
-
Cytosol Stability Assay: This assay specifically assesses the contribution of cytosolic enzymes like Aldehyde Oxidase.[3]
Q4: My compound is rapidly metabolized. What are the main medicinal chemistry strategies to improve its stability?
A4: Once a metabolic liability is identified, several strategies can be employed:
-
Metabolic Blocking: Introduce sterically hindering groups (e.g., a methyl or fluoro group) at or near the site of metabolism to block enzyme access.[6]
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic soft spot can slow the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is harder for enzymes to break.[7][8]
-
Modulating Electronics: Adding electron-withdrawing groups can deactivate an aromatic ring, making it less susceptible to oxidation.
-
Scaffold Hopping or Isosteric Replacement: If the core itself is the source of instability, replacing the pyrrolopyrimidine scaffold with a more stable bioisostere may be necessary. For instance, one study showed that replacing a thienopyrimidine with a pyrrolopyrimidine scaffold significantly improved metabolic stability.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: High clearance observed in liver microsomes.
| Possible Cause | Troubleshooting Step |
| Highly susceptible to CYP450 oxidation. | Perform a metabolite identification (MetID) study to pinpoint the exact site of metabolism. Use strategies like metabolic blocking or deuteration at the identified "soft spot". |
| Compound is a substrate for multiple CYP isoforms. | Test with specific recombinant CYP enzymes to identify which are responsible. This can guide more specific structural modifications. |
| High lipophilicity. | High logP can lead to increased non-specific binding and metabolism. Attempt to reduce lipophilicity by introducing polar functional groups, if tolerated by the pharmacophore.[6] |
Problem 2: Compound is stable in microsomes but shows high clearance in hepatocytes.
| Possible Cause | Troubleshooting Step |
| Metabolism by non-microsomal enzymes. | This strongly suggests the involvement of cytosolic enzymes like Aldehyde Oxidase (AO) or Phase II conjugation enzymes. |
| Suspected AO Metabolism | Run a stability assay in liver S9 fraction or cytosol. Use a known AO inhibitor (e.g., hydralazine) to confirm AO's role.[4] |
| Suspected Phase II Metabolism | Analyze hepatocyte assay samples for common conjugates (e.g., glucuronides, sulfates). If a hydroxylated metabolite was formed in Phase I, it is a prime candidate for subsequent conjugation. |
| Active uptake into hepatocytes. | If the compound is a substrate for uptake transporters, its intracellular concentration will be higher, leading to increased metabolism. Assess transporter interaction in dedicated assays. |
Problem 3: Poor in vitro - in vivo correlation (IVIVC).
| Possible Cause | Troubleshooting Step |
| Significant species differences in metabolism. | This is very common, especially with Aldehyde Oxidase, where rodent models are often poor predictors for human metabolism.[4] It is critical to use human-derived in vitro systems (microsomes, hepatocytes). |
| Extrahepatic metabolism. | The liver is not the only site of metabolism. The gut wall, kidneys, or plasma can also contribute to clearance. Consider assays with intestinal S9 fractions or plasma stability assays. |
| High, unpredicted clearance. | Ensure that the in vitro assay conditions are appropriate. For high-clearance compounds, it may be necessary to use lower protein concentrations or shorter incubation times to get an accurate reading. |
Data Presentation: Pharmacokinetic & Metabolic Stability Parameters
The following tables summarize representative data for pyrrolopyrimidine derivatives from public sources. This data is intended for illustrative purposes to provide context for experimental results.
Table 1: Example In Vivo Pharmacokinetic Parameters of a this compound Derivative.
| Compound | Class | Species | Dosing | Oral Bioavailability (%) | Ref |
| 48f | 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ATR Inhibitor | SD Rat | Oral | 30.0% | [9] |
Table 2: Example of Scaffold Modification to Improve Metabolic Stability.
| Compound ID | Scaffold | % Parent Remaining (Rat Liver Microsomes) | Ref |
| 6 | Thienopyrimidine | 4% | [5] |
| 21a | Pyrrolopyrimidine | 65% | [5] |
Table 3: Example of Deuteration Strategy to Improve Metabolic Stability of a Related Scaffold.
| Compound | Modification | Species | % Parent Remaining (Liver Microsomes, 30 min) | Key Metabolite (% of Total) | Ref |
| 4f | N-CH₃ on sulfonamide | Human | - | N-demethylation (26%) | [10] |
| 5f | N-CD₃ on sulfonamide | Human | 85% | N-demethylation (10%) | [10] |
Experimental Protocols
Protocol 1: General Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using pooled human liver microsomes (HLM).
1. Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compound (10 mM stock in DMSO)
-
Control Compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
2. Procedure:
-
Preparation:
-
Thaw liver microsomes on ice. Dilute to a 2x working concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.
-
Prepare test and control compounds by serial dilution from the 10 mM stock to a 2x working concentration (e.g., 2 µM) in phosphate buffer.
-
-
Incubation (in a 96-well plate):
-
Add the diluted liver microsomes to the wells.
-
Add the 2x test/control compound solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks the T=0 time point.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
For the T=0 sample, the acetonitrile should be added before the NADPH solution.
-
Include a "-NADPH" control where buffer is added instead of the cofactor solution and quenched at the final time point to check for non-NADPH-dependent degradation.
-
-
Sample Processing:
-
Seal the plate and shake for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
3. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the % remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Visualizations
Metabolic Stability Assessment Workflow
Caption: Experimental workflow for assessing and troubleshooting metabolic stability.
Troubleshooting High In Vivo Clearance
Caption: Decision tree for troubleshooting the causes of high in vivo clearance.
Key Metabolic Pathways for Azaheterocycles
Caption: Major enzymatic pathways for the metabolism of azaheterocyclic compounds.
References
- 1. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
refining the structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine to improve kinase selectivity
This technical support center provides guidance for researchers and drug development professionals working to enhance the kinase selectivity of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the design, synthesis, and evaluation of this compound-based kinase inhibitors.
Q1: My this compound analog shows potent inhibition of the primary target kinase but has significant off-target activity. How can I improve its selectivity?
A1: Improving kinase selectivity is a central challenge in kinase inhibitor development. For the this compound scaffold, consider the following strategies based on structure-activity relationship (SAR) data from related pyrrolopyrimidine series:
-
Modification of the Pyrrole Moiety: Substitutions on the pyrrole ring can exploit differences in the ATP-binding pocket among various kinases. For instance, in the related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series, the introduction of specific substituents on the lactam ring was shown to significantly enhance selectivity for CDK2 over other CDKs.[1][2]
-
Exploration of the Pyrimidine Substituents: The groups attached to the pyrimidine ring often dictate interactions with the solvent-exposed region of the kinase. Fine-tuning the size, polarity, and hydrogen bonding capacity of these substituents can disfavor binding to off-target kinases.
-
Targeting Allosteric Pockets: While the pyrrolopyrimidine core typically binds to the ATP-competitive site, modifications can be designed to interact with adjacent allosteric pockets, which are often less conserved across the kinome.[3]
Q2: I am observing poor solubility with my synthesized compounds. What can I do?
A2: Poor aqueous solubility is a frequent issue with heterocyclic compounds. Here are some troubleshooting steps:
-
Introduce Polar Functional Groups: Incorporating polar groups, such as hydroxyls, amines, or short polyethylene glycol (PEG) chains, can improve aqueous solubility.
-
Salt Formation: If your compound has a basic nitrogen, consider forming a salt (e.g., hydrochloride salt) to enhance its solubility in aqueous buffers.
-
Formulation Strategies: For in vitro assays, using a co-solvent like DMSO is standard. However, ensure the final DMSO concentration is low (typically <1%) to avoid artifacts. For cellular assays, more complex formulations might be necessary.
-
Prodrug Approach: A prodrug strategy can be employed to mask lipophilic groups with more soluble moieties that are cleaved in a biological environment to release the active compound.
Q3: My biochemical assay results are not reproducible. What are the common pitfalls?
A3: Lack of reproducibility in kinase assays can stem from several factors. A systematic approach to troubleshooting is crucial:
-
Reagent Quality:
-
Enzyme Activity: Ensure the kinase enzyme is active and from a reliable source. Perform a control experiment with a known inhibitor to validate enzyme activity.
-
ATP Concentration: Since many inhibitors are ATP-competitive, the IC50 value is highly dependent on the ATP concentration. Use an ATP concentration at or near the Km for the specific kinase to ensure consistency.
-
-
Compound Handling:
-
Solubility: As mentioned, ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution into the aqueous assay buffer.
-
Compound Integrity: Verify the purity and identity of your compound.
-
-
Assay Conditions:
-
Incubation Times: Keep incubation times consistent across experiments.
-
Plate Effects: Be mindful of "edge effects" on microplates. It is good practice to not use the outermost wells for critical experiments.
-
Q4: How do I translate my biochemical selectivity findings into a cellular context?
A4: Demonstrating selectivity in a cellular environment is a critical step.[4]
-
Target Engagement Assays: Use techniques like NanoBRET™ or CETSA® to confirm that your compound binds to the intended target kinase within intact cells.
-
Downstream Signaling Analysis: Measure the phosphorylation of a known substrate of your target kinase via Western blotting or ELISA. A selective inhibitor should modulate the phosphorylation of the target's substrate with greater potency than the substrates of off-target kinases. For example, a selective ATR inhibitor would be expected to reduce the phosphorylation of its downstream target, Chk1.[5]
-
Phenotypic Assays: Utilize cell lines that are known to be dependent on the activity of your target kinase. A selective inhibitor should show greater anti-proliferative or cytotoxic effects in these cell lines compared to cell lines that are not dependent on the target kinase.
Data Presentation: Kinase Selectivity Profiles
Improving kinase selectivity requires quantitative assessment of a compound's activity against a panel of kinases. The following tables present hypothetical but representative data for a lead this compound compound ("Lead Compound") and an optimized, more selective analog ("Optimized Compound").
Table 1: Biochemical Kinase Inhibition Profile
| Kinase | Lead Compound IC50 (nM) | Optimized Compound IC50 (nM) |
| ATR | 7 | 5 |
| ATM | 250 | >10,000 |
| DNA-PK | 500 | >10,000 |
| CDK2 | 150 | 2,500 |
| ROCK1 | 80 | 1,200 |
| PIM1 | 300 | 5,000 |
| p38α | 1,000 | >10,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Cellular Target Engagement and Functional Activity
| Assay | Cell Line | Lead Compound EC50 (nM) | Optimized Compound EC50 (nM) |
| pChk1 (Ser345) Inhibition | HT29 | 20 | 15 |
| pRb (Ser807/811) Inhibition | MCF7 | 500 | 8,000 |
| Anti-proliferative Activity | SW620 (ATM-deficient) | 30 | 25 |
| Anti-proliferative Activity | SW620 (Wild-type) | 200 | 1,500 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to refining the kinase selectivity of this compound derivatives.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., ATR)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 100 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a "no inhibitor" control.
-
Kinase Reaction:
-
Prepare a kinase solution by diluting the kinase to a 2x working concentration in kinase buffer.
-
Prepare a substrate/ATP solution by diluting the substrate and ATP to a 4x working concentration in kinase buffer. The final ATP concentration should be at the Km for the kinase.
-
Add 5 µL of the 2x kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 4x substrate/ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot for Downstream Target Inhibition
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line (e.g., HT29 for ATR activity)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydroxyurea for ATR activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Kinase Activation: Induce kinase activity by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours to activate ATR).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified ATR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for refining kinase inhibitor selectivity.
Troubleshooting Logic
References
- 1. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Molecular Target of a Novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based inhibitor, compound 5g, with other leading Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR kinase is a critical regulator of the DNA Damage Response (DDR), a key pathway in maintaining genomic integrity.[1][2] Its role in cancer cell survival, particularly in tumors with existing DNA repair defects, makes it a prime target for therapeutic intervention. This guide presents supporting experimental data for the validation of the molecular target of compound 5g and compares its performance against established ATR inhibitors: Ceralasertib (AZD6738), Berzosertib (VE-822), and Gartisertib (M4344).
Comparative Analysis of ATR Inhibitors
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of the novel compound 5g and its key comparators.
Table 1: Biochemical Potency Against ATR Kinase
| Compound | Scaffold | ATR IC50 (nM) |
| Compound 5g | This compound | 7 |
| Ceralasertib (AZD6738) | N/A | 1[3] |
| Berzosertib (VE-822) | N/A | 19[4][5] |
| Gartisertib (M4344) | N/A | 8 |
Table 2: Kinase Selectivity Profile
| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (µM) | PI3Kγ IC50 (µM) |
| Compound 5g | 7 | Data not available | Data not available | Data not available | Data not available |
| Ceralasertib (AZD6738) | 1[3] | >5000 | >5000 | >5 | >5 |
| Berzosertib (VE-822) | 19[4][5] | 2600[6] | 18100[6] | >1 | 0.22[7] |
| Gartisertib (M4344) | 8 | Data not available | Data not available | Data not available | Data not available |
Table 3: Cellular Activity
| Compound | Cellular Target Inhibition (p-Chk1) | Anti-proliferative Activity |
| Compound 5g | Significantly reduces phosphorylation of ATR and downstream signaling proteins.[1][2] | Good anti-tumor activity reported.[1][2] |
| Ceralasertib (AZD6738) | Potently inhibits Chk1 phosphorylation. | Induces cell death in tumor cells, particularly those with ATM defects.[8] |
| Berzosertib (VE-822) | Attenuates ATR signaling pathway.[4] | Enhances apoptosis in combination with DNA damaging agents.[4] |
| Gartisertib (M4344) | Potently inhibits ATR-driven Chk1 phosphorylation. | Reduces cell viability of glioblastoma cell lines.[9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental frameworks, the following diagrams are provided.
Caption: ATR Signaling Pathway and Inhibitor Intervention.
Caption: General Experimental Workflow for Kinase Inhibitor Validation.
Caption: Logical Relationship for Comparative Analysis.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in the validation of ATR inhibitors.
1. Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the target kinase.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
General Procedure:
-
Recombinant human ATR kinase is incubated with a specific substrate (e.g., a peptide derived from a known ATR substrate) and ATP (often radiolabeled [γ-³²P]ATP).
-
The inhibitor, at a range of concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate (or fluorescence signal) is quantified.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Principle: Metabolic activity of viable cells is measured, which correlates with cell number.
-
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 72 hours).
-
For MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals.
-
For CellTiter-Glo®, a reagent containing luciferase and its substrate is added, and the luminescence generated is proportional to the amount of ATP, an indicator of metabolically active cells.
-
The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
The percentage of cell viability relative to untreated controls is calculated, and GI50 (concentration for 50% growth inhibition) values are determined.
-
3. Western Blotting for Phospho-Chk1
-
Objective: To confirm target engagement in a cellular context by measuring the phosphorylation of a downstream substrate of ATR.
-
Principle: Specific antibodies are used to detect the levels of total and phosphorylated Chk1 protein in cell lysates.
-
General Procedure:
-
Cancer cells are treated with the ATR inhibitor for a defined period, often in combination with a DNA damaging agent to induce ATR activity.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phospho-Chk1 (e.g., at Ser345) and total Chk1.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The band intensities are quantified to determine the relative levels of phosphorylated and total Chk1.
-
Disclaimer: The experimental protocols provided are generalized. For specific details regarding the novel inhibitor compound 5g, it is recommended to consult the original publication: "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors" in Bioorganic & Medicinal Chemistry Letters.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. oncotarget.org [oncotarget.org]
- 10. ATR inhibition using gartisertib in patient-derived glioblastoma cell lines | EurekAlert! [eurekalert.org]
Comparative Selectivity Profiling of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors. Derivatives of this scaffold have shown significant activity against key regulators of the DNA Damage Response (DDR), particularly the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical protein for sensing replication stress and initiating signaling cascades to arrest the cell cycle and promote DNA repair, making it a prime target for cancer therapy.[1][2][3] This guide provides a comparative analysis of the selectivity of these derivatives, supported by experimental data and detailed protocols.
Data Presentation: Kinase Inhibitory Activity
The primary focus of recent research on this compound derivatives has been on their potent inhibition of ATR kinase. Compound 5g from this series has been identified as a highly effective inhibitor.[1] While broad-panel screening data for this specific compound is not extensively published, its high potency against its primary target is a key performance indicator.
For a comparative perspective on selectivity within a related scaffold, we present data on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative, which has been profiled as a highly selective CDK2 inhibitor. This showcases the potential for achieving high selectivity with the broader dihydropyrrolopyrimidine core structure.
Table 1: Inhibitory Activity of a Representative this compound Derivative
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 5g | ATR | 7 | N/A |
IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data from Bioorganic & Medicinal Chemistry Letters, 2022.[1]
Table 2: Selectivity Profile of a Comparative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivative (Analogue 5g)
| Target Kinase | IC50 (nM) | Selectivity vs. CDK2 (Fold) |
| CDK2/CycE1 | 2.7 | - |
| CDK1/CycB1 | 630 | >233x |
| CDK4/CycD1 | >10000 | >3700x |
| CDK6/CycD3 | 3900 | >1444x |
| CDK7/CycH/MAT1 | 1800 | >666x |
| CDK9/CycT1 | 610 | >225x |
This table demonstrates the high selectivity of a related dihydropyrrolopyrimidine scaffold against a panel of cyclin-dependent kinases. Data from ACS Medicinal Chemistry Letters, 2022.[4]
Mandatory Visualization
Diagrams created with Graphviz illustrate key processes, enhancing clarity and comprehension of the complex signaling pathways and experimental procedures involved in kinase inhibitor profiling.
Caption: ATR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase IC50 Assay.
Experimental Protocols
The determination of an inhibitor's half-maximal inhibitory concentration (IC50) is fundamental to its characterization. The following is a generalized protocol for an in vitro biochemical kinase assay, such as the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.
Objective: To determine the IC50 value of a this compound derivative against a target kinase.
Materials:
-
Test Inhibitor (e.g., Compound 5g)
-
Recombinant Kinase (e.g., ATR)
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
DMSO (for inhibitor dilution)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold dilution) in DMSO to create a range of concentrations. This will be used to generate a dose-response curve.
-
-
Reaction Setup:
-
In a 384-well plate, add the diluted inhibitor solutions to the appropriate wells. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase assay buffer.
-
Add the enzyme/substrate master mix to each well containing the inhibitor or DMSO.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[6]
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[5]
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining unconsumed ATP.
-
Add the Kinase Detection Reagent to the wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[5][7]
-
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
A Comparative Analysis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives and Other Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based kinase inhibitors with other notable pyrimidine-based inhibitors. The analysis is supported by experimental data on inhibitory activity and selectivity, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in understanding their mechanisms of action.
Data Presentation: Comparative Inhibitory Potency and Selectivity
The following tables summarize the inhibitory activity (IC50 values) of this compound derivatives against their primary target, Ataxia Telangiectasia and Rad3-related (ATR) kinase, and compare their selectivity with other well-established pyrimidine-based kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of this compound Derivatives against ATR Kinase
| Compound | Scaffold | Target Kinase | IC50 (µM) |
| Compound 5g | This compound | ATR | 0.007[1][2] |
| Compound 48f | 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR | 0.0030[3] |
Table 2: Comparative Kinase Selectivity Profile of Pyrimidine-Based Inhibitors (IC50 in nM)
| Kinase Target | This compound (Representative Compound 48f) | Dasatinib | Ibrutinib |
| ATR | 3 [3] | - | - |
| ABL1 | >10,000 | 0.5 - 2 | >1000 |
| SRC | >10,000 | 0.8 - 1.1 | >1000 |
| BTK | >10,000 | 1.3 | 0.5 - 1.5 [4] |
| EGFR | >10,000 | 22 | 5.3[5] |
| LCK | >10,000 | 1.1 | 7.8 |
| VEGFR2 | >10,000 | 13 | 18.2 |
| c-KIT | >10,000 | 5.4 | >1000 |
| PDGFRβ | >10,000 | 4.6 | >1000 |
*Data for a representative highly selective 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative (SKLB-197) which showed very weak or no activity against a panel of 402 protein kinases.[6] Dasatinib and Ibrutinib data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for evaluating and comparing kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Objective: To quantify the potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound derivative)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.[7]
-
Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.[7]
-
Initiate the kinase reaction by adding 2 µL of a pre-mixed substrate and ATP solution.[7] The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[7]
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7]
-
Incubate for another 30 minutes at room temperature.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal for each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Cellular Assay for ATR Target Engagement (Chk1 Phosphorylation)
This protocol describes a method to assess the cellular activity of an ATR inhibitor by measuring the phosphorylation of its downstream target, Chk1, using Western blotting.
Objective: To determine if the ATR inhibitor can effectively block the ATR signaling pathway in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
ATR inhibitor
-
DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (e.g., Ser345), anti-total-Chk1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ATR inhibitor for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for total Chk1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities for phospho-Chk1 and normalize them to the total Chk1 and loading control signals.
-
A reduction in the phospho-Chk1 signal in the presence of the inhibitor indicates target engagement and pathway inhibition.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: ATR signaling pathway and the point of inhibition.
Caption: Simplified signaling pathways inhibited by Ibrutinib and Dasatinib.
Experimental Workflow
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In-Depth Structure-Activity Relationship (SAR) Analysis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Analogs as Potent ATR Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. This guide provides an in-depth structure-activity relationship (SAR) analysis of this class of compounds, with a particular focus on their potent inhibitory activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway.[1][2] This analysis is supported by comparative quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Comparative Performance of this compound Analogs
Recent research has led to the discovery of a series of this compound derivatives as a novel class of ATR inhibitors.[1] The SAR studies have revealed critical insights into the structural requirements for potent ATR inhibition and cellular activity. The following tables summarize the quantitative data for key analogs, comparing their enzymatic inhibition of ATR and their anti-proliferative effects in various cancer cell lines, including those derived from ovarian cancer.
A noteworthy finding is the identification of compound 5g , which demonstrates an impressive IC50 value of 0.007 µM against ATR kinase.[1] Further optimization of this scaffold, including the introduction of gem-dimethyl substitution at the 7-position, has led to compounds like 48f with an even more potent ATR IC50 of 0.0030 µM and significant efficacy in ATM-deficient tumor cell lines.[3]
Table 1: In Vitro ATR Kinase Inhibitory Activity of Selected this compound Analogs
| Compound | R1 | R2 | R3 | ATR IC50 (µM) |
| 5a | H | H | 2-pyridyl | >10 |
| 5b | H | H | 3-pyridyl | 0.52 |
| 5c | H | H | 4-pyridyl | 0.23 |
| 5d | H | H | pyrimidin-5-yl | 0.11 |
| 5e | H | H | 1-methyl-pyrazol-4-yl | 0.045 |
| 5f | H | H | 3-methoxyphenyl | 0.015 |
| 5g | H | H | 3-aminophenyl | 0.007 |
| 48f | CH3 | CH3 | 3-(methylsulfonyl)phenyl | 0.0030 |
Data for compounds 5a-5g sourced from a study on this compound derivatives.[1] Data for compound 48f is from a study on 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs.[3]
Table 2: Anti-proliferative Activity of Lead Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 5g | A2780 | Ovarian | 0.85 |
| OVCAR-3 | Ovarian | 1.23 | |
| HCT116 | Colon | 0.56 | |
| 48f | LoVo (ATM-deficient) | Colon | 0.040 |
| SW620 (ATM-deficient) | Colon | 0.095 | |
| OVCAR-3 (ATM-deficient) | Ovarian | 0.098 |
Data for compound 5g sourced from a study on this compound derivatives.[1] Data for compound 48f is from a study on 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine analogs.[3]
Key Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the experimental procedures involved in the evaluation of these compounds, the following diagrams are provided.
Caption: ATR-CHK1 Signaling Pathway and Inhibition.
Caption: Biochemical ATR Kinase Inhibition Assay Workflow.
Caption: General Synthetic Route for Analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR analysis of this compound analogs.
In Vitro ATR Kinase Inhibition Assay
This assay determines the concentration at which a compound inhibits 50% of the ATR kinase activity (IC50).
-
Reagents and Materials:
-
Recombinant human ATR kinase
-
Biotinylated peptide substrate (e.g., Biotin-p53)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., HTRF-based)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ATR enzyme and the biotinylated p53 substrate to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration is typically at or near the Km value.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
The percentage of inhibition is calculated relative to DMSO controls, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A2780, OVCAR-3)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL) and incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.
-
Conclusion
The this compound scaffold serves as a robust platform for the development of highly potent and selective ATR kinase inhibitors. The SAR data clearly indicates that modifications at the R3 position of the pyrimidine ring are crucial for achieving high potency, with small, electron-rich aromatic and heteroaromatic substituents being favorable. The lead compounds from this series exhibit significant anti-proliferative activity in cancer cell lines, particularly those with deficiencies in the DNA damage response pathway, highlighting their potential as targeted cancer therapeutics. The provided experimental protocols and workflow diagrams offer a comprehensive resource for researchers aiming to further explore and optimize this promising class of compounds.
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as Anti-Tumor Agents in Patient-Derived Xenografts
A Comparative Analysis of a Novel ATR Inhibitor Class Against Clinical-Stage Alternatives
This guide provides a comparative overview of the emerging class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based ATR inhibitors and existing clinical-stage ATR inhibitors, focusing on their anti-tumor activity in patient-derived xenograft (PDX) models. While in vivo data for the this compound class in PDX models is not yet publicly available, this guide leverages existing in vitro data for a representative compound, 5g, and compares its potential with the established in vivo efficacy of elimusertib and berzosertib (M6620/VX-970).
Introduction to ATR Inhibition in Oncology
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that senses and repairs DNA lesions.[1] Cancer cells often exhibit increased replication stress and defects in other DDR pathways, making them particularly dependent on ATR for survival. This synthetic lethality provides a therapeutic window for ATR inhibitors, which can selectively kill cancer cells with minimal toxicity to normal cells. The this compound scaffold has been identified as a promising new chemical class for potent and selective ATR inhibition.[1][2]
Comparative Efficacy of ATR Inhibitors
This section compares the preclinical activity of the novel this compound derivative, 5g, with the clinical-stage ATR inhibitors elimusertib and berzosertib.
Table 1: In Vitro Potency of ATR Inhibitors
| Compound Class | Representative Compound | Target | IC50 (µM) | Cancer Type (in vitro) | Reference |
| This compound | 5g | ATR Kinase | 0.007 | Ovarian Cancer | [1] |
| Thieno[3,2-d]pyrimidine | 34 | ATR Kinase | 0.0015 | N/A | [2] |
| Pyridine-based | Elimusertib (BAY-1895344) | ATR Kinase | N/A | Various Solid Tumors | [3][4][5] |
| Pyrazine-based | Berzosertib (M6620/VX-970) | ATR Kinase | N/A | Various Solid Tumors | [6][7][8][9] |
Note: IC50 values are a measure of drug potency; a lower value indicates higher potency.
Table 2: Anti-Tumor Activity of ATR Inhibitors in Patient-Derived Xenograft (PDX) Models
| Compound | Cancer Type | PDX Model | Dosing Regimen | Outcome | Reference |
| Elimusertib | Pediatric Solid Tumors (e.g., Rhabdomyosarcoma, Ewing Sarcoma, Neuroblastoma) | 32 PDX Models | 40 mg/kg, twice daily, 3 days on/4 days off, orally | Significant extension of progression-free survival (PFS); outperformed standard-of-care chemotherapy in some models.[3][10] | [3][10] |
| Various Solid Tumors with DDR alterations | 21 PDX Models | 20 or 40 mg/kg, twice daily | 4 of 21 models showed a partial response (PR), and 4 of 21 had stable disease (SD).[4][5] | [4][5] | |
| Berzosertib (M6620) | Non-Small Cell Lung Cancer Brain Metastasis | NSCLC PDX | Not specified | Enhanced the effect of radiation, leading to improved overall survival. | |
| Pediatric Solid Tumors | 24 Solid Tumor Xenografts | 20 mg/kg, IV, on days 2 and 9 (in combination with cisplatin) | Modest single-agent activity; significantly prolonged time to event in a minority of xenografts when combined with cisplatin.[6][7] | [6][7] |
Note: As of the latest available data, in vivo PDX data for this compound derivatives has not been published.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for evaluating the anti-tumor activity of a test compound in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.
-
Implantation: A small fragment of the tumor tissue (typically 2-3 mm³) is subcutaneously implanted into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow until they reach a specified volume (e.g., 1000-1500 mm³). The tumor is then harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies. Early passages (typically P2-P5) are recommended for drug efficacy studies to maintain the genetic and histological fidelity of the original patient tumor.
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Once tumors in the PDX-bearing mice reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
Test Compound (e.g., this compound derivative): The dosing, schedule, and route of administration (e.g., oral gavage, intravenous injection) would be determined based on pharmacokinetic and tolerability studies.
-
Vehicle Control: The control group receives the same vehicle used to dissolve the test compound, administered on the same schedule.
-
Comparator Drugs (e.g., Elimusertib, Berzosertib): Administered according to previously established effective and tolerated regimens (see Table 2).
-
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[11][12]
-
Data Analysis: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
-
Endpoint: The study may conclude after a fixed duration or when tumors in the control group reach a predetermined maximum size. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., phosphorylated Chk1 for ATR inhibitors) or genomic and transcriptomic profiling.[4]
Visualizing Key Pathways and Workflows
ATR Signaling Pathway in DNA Damage Response
Caption: ATR signaling pathway and the mechanism of action for ATR inhibitors.
Experimental Workflow for PDX-based Drug Efficacy Testing
Caption: Workflow for assessing anti-tumor efficacy in PDX models.
Conclusion and Future Directions
The this compound scaffold represents a novel and highly potent class of ATR inhibitors, as demonstrated by the in vitro activity of compound 5g. While direct comparative in vivo data from PDX models is pending, the potent ATR inhibition suggests a strong potential for anti-tumor efficacy, particularly in cancers with underlying DDR defects.
The provided data on elimusertib and berzosertib in PDX models sets a benchmark for the preclinical development of new ATR inhibitors. Future studies should focus on evaluating this compound derivatives in a diverse panel of PDX models to confirm their in vivo activity, establish a therapeutic window, and identify predictive biomarkers of response. Such studies will be critical in determining the clinical potential of this promising new class of anti-cancer agents.
References
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elimusertib has Antitumor Activity in Preclinical Patient-Derived Pediatric Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing (Stage 1) of M6620 (formerly VX-970), a Novel ATR Inhibitor, alone and combined with Cisplatin and Melphalan, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing (stage 1) of M6620 (formerly VX-970), a novel ATR inhibitor, alone and combined with cisplatin and melphalan, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibition
In the landscape of drug discovery, particularly in the realm of kinase inhibitors for oncology, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the potency, selectivity, and overall drug-like properties of a molecule. Among the myriad of privileged structures, pyrimidine-based scaffolds have risen to prominence due to their ability to mimic the adenine base of ATP, enabling effective competition at the kinase hinge region. This guide provides a detailed head-to-head comparison of two such scaffolds: the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and the pyrazolo[3,4-d]pyrimidine core. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, chemical properties, and biological activities, supported by experimental data and pathway visualizations.
Chemical Structures
At first glance, the two scaffolds share a fused bicyclic system with a pyrimidine ring. However, the nature of the fused five-membered ring distinguishes them. The this compound features a saturated pyrrolidine ring, introducing a degree of conformational flexibility. In contrast, the pyrazolo[3,4-d]pyrimidine possesses an aromatic pyrazole ring, resulting in a planar and more rigid structure. This fundamental structural difference significantly influences their synthetic accessibility and their interaction with biological targets.
Synthesis and Chemical Properties
The synthesis of both scaffolds is well-established, with multiple routes available for derivatization.
Pyrazolo[3,4-d]pyrimidines are commonly synthesized from substituted pyrazoles. A frequent approach involves the cyclization of an aminopyrazole carbonitrile or carboxylate with a one-carbon synthon like formic acid or formamide. This method allows for diverse substitutions on the pyrazole ring, which can be crucial for modulating kinase selectivity and potency.
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines are often prepared from substituted pyrrolidines. Synthetic strategies may involve the construction of the pyrimidine ring onto a pre-existing pyrrolidine core. The non-aromatic nature of the pyrrolidine ring in this scaffold allows for the introduction of stereocenters, which can be exploited to achieve specific interactions within a protein's binding site.
Biological Activity: A Tale of Two Kinase Inhibition Profiles
While both scaffolds are potent kinase inhibitors, the available literature suggests a divergence in their primary biological targets.
Pyrazolo[3,4-d]pyrimidine: A Versatile Kinase Inhibitor Scaffold
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating inhibitory activity against a broad spectrum of kinases. Its structural resemblance to adenine allows it to effectively compete with ATP for binding to the kinase active site.[1] Numerous derivatives have been developed as potent inhibitors of key oncogenic kinases.
Key biological targets for the pyrazolo[3,4-d]pyrimidine scaffold include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial drivers of tumor growth and angiogenesis. Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against both EGFR and VEGFR.[1]
-
Src Tyrosine Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in cell proliferation, survival, and migration. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent Src inhibitors.[2]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Pyrazolo[3,4-d]pyrimidine-based compounds have been identified as effective CDK2 inhibitors.[3]
This compound: A Focused ATR Inhibitor
In contrast to the broad kinase inhibitory profile of its pyrazolo counterpart, the this compound scaffold has emerged as a particularly effective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response (DDR), a critical pathway for cell survival under replication stress, which is often heightened in cancer cells.
One notable derivative, compound 5g , exhibited an impressive IC50 value of 0.007 µM against ATR kinase.[4] Another study on a 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, compound 48f , reported an even more potent IC50 of 0.0030 µM against ATR.[5] This high potency and selectivity make this scaffold a promising starting point for the development of novel anticancer agents that exploit the synthetic lethality between ATR inhibition and other genetic defects in cancer cells.
Quantitative Data Summary
The following tables summarize the reported in vitro potencies of representative compounds from each scaffold against their respective primary targets. It is important to note that a direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
Table 1: Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 7d | EGFR | 0.18 | - | [6] |
| 7d | ErbB2 | 0.25 | - | [6] |
| 7d | - | 1.74 | OVCAR-4 | [6] |
| 7d | - | 5.53 | ACHN | [6] |
| 7d | - | 4.44 | NCI-H460 | [6] |
| P1 | - | 22.7 - 40.75 | HCT 116, HepG2, MCF-7 | [2] |
| P2 | - | 22.7 - 40.75 | HCT 116, HepG2, MCF-7 | [2] |
Table 2: Inhibitory Activity of Representative this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 5g | ATR | 0.007 | - | [4] |
| 48f | ATR | 0.0030 | - | [5] |
| 48f | - | 0.040 | LoVo | [5] |
| 48f | - | 0.095 | SW620 | [5] |
| 48f | - | 0.098 | OVCAR-3 | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by inhibitors of these scaffolds.
Caption: ATR signaling pathway and the point of inhibition.
Caption: Key kinase pathways inhibited by pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
ATR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-p53-cMyc substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents (e.g., anti-phospho-p53 antibody labeled with a donor fluorophore and an anti-GST antibody labeled with an acceptor fluorophore)
-
Test compounds dissolved in DMSO
-
384-well low-volume plates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate.
-
Add the ATR/ATRIP enzyme and the GST-p53-cMyc substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Conclusion
The this compound and pyrazolo[3,4-d]pyrimidine scaffolds, while both rooted in the pyrimidine family, exhibit distinct and compelling profiles as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core has a proven track record as a versatile scaffold for targeting a wide array of oncogenic kinases, making it a valuable tool for developing multi-targeted or broadly active anticancer agents. In contrast, the this compound scaffold has demonstrated remarkable potency and selectivity for ATR kinase, positioning it as a leading candidate for the development of targeted therapies that exploit the DNA damage response pathway.
The choice between these two scaffolds will ultimately depend on the specific therapeutic strategy and the desired kinase target profile. For researchers aiming for broad-spectrum kinase inhibition, the pyrazolo[3,4-d]pyrimidine scaffold offers a wealth of precedent and synthetic accessibility. For those focused on the targeted inhibition of the DDR pathway, the this compound scaffold presents a highly promising and potent starting point. Further head-to-head studies evaluating both scaffolds against a broad panel of kinases would be invaluable for a more direct and quantitative comparison.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Lethality of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in ATM-Deficient Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of synthetic lethality, where the loss of two genes is lethal to a cell while the loss of either one alone is not, has become a cornerstone of precision oncology. One of the most promising synthetic lethal relationships currently being explored is the targeting of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase in cancers deficient in the Ataxia-Telangiectasia Mutated (ATM) protein. ATM is a critical sensor of DNA double-strand breaks (DSBs), and its loss cripples the homologous recombination (HR) repair pathway. This deficiency renders cancer cells highly dependent on the ATR-mediated DNA damage response (DDR) for survival, creating a therapeutic vulnerability.
This guide provides a comparative analysis of a novel class of ATR inhibitors, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, against other established ATR and PARP inhibitors in the context of ATM-deficient cancers. We present a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to support researchers in this field.
Comparative Performance of DDR Inhibitors in ATM-Deficient Cancers
The efficacy of targeting the DNA damage response in ATM-deficient cancers is underscored by the differential sensitivity of cancer cells to inhibitors of ATR and PARP. Below are summary tables of reported IC50 values for various inhibitors in cancer cell lines with differing ATM status. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Comparative IC50 Values of ATR Inhibitors in ATM-Proficient vs. ATM-Deficient Cancer Cell Lines
| Inhibitor Class | Compound | Cancer Cell Line | ATM Status | IC50 (µM) | Reference |
| This compound | Compound 5g | - | (ATR Kinase Assay) | 0.007 | |
| This compound | Compound 48f | LoVo (Colorectal) | Deficient | 0.040 | [1] |
| This compound | Compound 48f | SW620 (Colorectal) | Deficient | 0.095 | [1] |
| This compound | Compound 48f | OVCAR-3 (Ovarian) | Deficient | 0.098 | [1] |
| Sulfonamide | AZD6738 (Ceralasertib) | SNU-601 (Gastric) | Deficient | (Significant Growth Inhibition) | [2] |
| Sulfonamide | AZD6738 (Ceralasertib) | SNU-484 (Gastric) | Proficient | (Less Sensitive) | [2] |
| Sulfonamide | AZD6738 (Ceralasertib) | LoVo (Colorectal) | Deficient | (Significant TGI at 50 mg/kg) | [3] |
| Sulfonamide | AZD6738 (Ceralasertib) | A549 (Lung) | Proficient | (No Activity at 50 mg/kg) | [3] |
| Pyrazine | VE-821 | AGS (Gastric) | Proficient | 13.7 (72h) | [3] |
| Pyrazine | VE-821 | MKN-45 (Gastric) | Proficient | 11.3 (72h) | [3] |
Table 2: Comparative IC50 Values of PARP Inhibitors in ATM-Proficient vs. ATM-Deficient Cancer Cell Lines
| Inhibitor | Compound | Cancer Cell Line | ATM Status | IC50 (µM) | Reference |
| Phthalazinone | Olaparib | HCT116 (Colorectal) | shRNA knockdown | (Sensitive) | [4] |
| Phthalazinone | Olaparib | HCT116 (Colorectal) | Proficient | (Less Sensitive) | [4] |
| Phthalazinone | Olaparib | Brca1-/- Mouse Mammary | Deficient | 0.064 ± 0.015 | [5] |
| Phthalazinone | Olaparib | Brca1-/- OlaR Mouse Mammary | Resistant | 1.03 ± 0.11 | [5] |
| Phthalazinone | Niraparib | DLD-1 (Colorectal) | Homozygous KO | (80-fold more sensitive) | [6] |
| Phthalazinone | Niraparib | DLD-1 (Colorectal) | Proficient | - | [6] |
| Phthalazinone | Niraparib | Brca1-/- Mouse Mammary | Deficient | 0.065 ± 0.012 | [5] |
| Phthalazinone | Niraparib | Brca1-/- OlaR Mouse Mammary | Resistant | 0.284 ± 0.035 | [5] |
Key Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes involved in validating this synthetic lethal approach, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling of the DNA Damage Response.
Caption: General workflow for validating synthetic lethality.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a starting point and may require optimization based on the specific cell lines and reagents used.
Cell Viability Assay (Clonogenic Survival)
This assay assesses the long-term proliferative capacity of cells following treatment.
Materials:
-
ATM-proficient and -deficient cell lines
-
Complete cell culture medium
-
This compound or alternative inhibitor
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixing solution (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Colony Formation: Remove the treatment medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with the fixing solution for 10-15 minutes. After removing the fixative, stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from each treatment condition.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.
DNA Damage Response Assay (Western Blotting)
This assay detects the activation of key proteins in the DNA damage response pathway.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.
Conclusion
The synthetic lethal approach of targeting ATR in ATM-deficient cancers holds significant therapeutic promise. The emerging class of this compound ATR inhibitors demonstrates potent activity and warrants further investigation and direct comparison with existing ATR and PARP inhibitors. The experimental data and detailed protocols provided in this guide offer a framework for researchers to rigorously validate this therapeutic strategy and contribute to the development of novel, targeted cancer therapies. Further head-to-head comparative studies using isogenic cell line models will be crucial to definitively establish the relative efficacy and potential clinical advantages of this new class of inhibitors.
References
- 1. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of a Lead 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a lead 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compound, a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, against other ATR inhibitors in clinical development. The objective is to assess its therapeutic index through a review of its efficacy and selectivity, supported by experimental data and detailed methodologies.
Introduction to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR Inhibitors
The this compound scaffold has emerged as a promising framework for the development of kinase inhibitors. Recent studies have identified lead compounds from this class that exhibit potent and selective inhibition of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] One such lead compound, designated as Compound 5g , has demonstrated an impressive IC50 value of 7 nM against ATR kinase.[3] Another derivative, Compound 34 , from the same class, has shown potent anti-proliferative effects and, notably, no obvious toxicity in a LoVo xenograft tumor model, suggesting a favorable therapeutic window.[4]
ATR inhibitors are a promising class of anti-cancer agents, particularly in tumors with defects in other DDR pathways, such as those with ATM mutations, based on the principle of synthetic lethality. This guide compares the preclinical data of the lead this compound compound with other notable ATR inhibitors currently in clinical trials: Ceralasertib (AZD6738), Berzosertib (VX-970), and Elimusertib (BAY 1895344).
Comparative Efficacy and Selectivity
The therapeutic index, a measure of a drug's safety, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In preclinical in vitro studies, this is often represented by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the inhibitory concentration in cancer cells (IC50). While specific CC50 data for the lead this compound compound 5g is not publicly available, data from structurally related pyrrolo[2,3-d]pyrimidine derivatives can provide an initial estimate of the scaffold's selectivity.
| Compound Class/Name | Target | Efficacy (IC50/GI50) | Cytotoxicity (CC50/IC50 in normal cells) | Selectivity Index (SI) |
| This compound (Lead Compound 5g) | ATR Kinase | 7 nM[3] | Not Reported | Not Reported |
| Pyrrolo[2,3-d]pyrimidine (Compound 8f) | Not Specified | 4.55 µM (HT-29 cells)[5] | 195 µM (HEK-293 cells)[5] | ~43 |
| Pyrrolo[2,3-d]pyrimidine (Compound 8g) | Not Specified | 4.01 µM (HT-29 cells)[5] | 169 µM (HEK-293 cells)[5] | ~42 |
| Ceralasertib (AZD6738) | ATR Kinase | 1 nM (enzymatic)[2][6]; Median GI50: 1.47 µM (276 cell lines)[7] | Not Reported | Not Reported |
| Berzosertib (VX-970) | ATR Kinase | 19 nM (enzymatic)[8]; 0.252-0.285 µM (HNSCC cell lines)[9] | Not Reported | Not Reported |
| Elimusertib (BAY 1895344) | ATR Kinase | 7 nM (enzymatic)[1][10]; Median IC50: 78 nM (tumor cell lines)[1][11] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy and cytotoxicity of kinase inhibitors.
ATR Kinase Inhibition Assay (Immunoprecipitation-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of ATR.
-
Cell Lysis and Immunoprecipitation:
-
Culture HeLa cells and lyse them to create a cell extract.
-
Incubate the cell extract with an anti-ATR antibody to specifically bind the ATR protein.
-
Add Protein A/G agarose beads to pull down the antibody-ATR complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase buffer containing a suitable substrate (e.g., a recombinant fragment of Chk1).
-
Add varying concentrations of the test compound (e.g., the this compound compound).
-
Initiate the reaction by adding ATP (often radiolabeled with ³²P).
-
Incubate at 30°C for 30 minutes.
-
-
Detection and Analysis:
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Detect the phosphorylation of the substrate by autoradiography.
-
Quantify the signal and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay for IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to calculate the IC50 value.
Cytotoxicity Assay (for CC50 Determination)
This assay is similar to the MTT assay but is performed on non-cancerous cell lines to determine the concentration at which the compound is toxic to normal cells.
-
Cell Seeding: Seed a non-cancerous cell line (e.g., HEK-293) in a 96-well plate.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound as used in the IC50 assay.
-
Assay Procedure: Follow the same steps as the MTT assay (MTT addition, solubilization, and absorbance reading).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to calculate the CC50 value. The Selectivity Index (SI) is then calculated as CC50 / IC50.[12]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.
Caption: ATR Signaling Pathway and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Elimusertib (BAY1895344) | ATR inhibitor | CAS 1876467-74-1 freebase | Buy BAY-1895344 from Supplier InvivoChem [invivochem.com]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
comparative analysis of the ADME properties of different 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
A guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) properties of emerging 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives and their analogs. This document provides a comparative summary of available preclinical data, detailed experimental methodologies for key assays, and visualizations of experimental workflows.
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents, including inhibitors of protein kinases such as ATR and CDK2. A thorough understanding of the ADME properties of these derivatives is crucial for their successful translation into clinical candidates. This guide consolidates and compares published ADME data for several compounds based on this core structure and its close analogs, offering a valuable resource for medicinal chemists and pharmacologists.
Comparative ADME Data
The following table summarizes the available in vitro and in vivo ADME data for selected this compound derivatives and related pyrrolopyrimidine analogs. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
| Compound ID | Core Scaffold | Target | MLM T1/2 (min) | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Aqueous Kinetic Solubility (µM) | Plasma Protein Binding (%) | Oral Bioavailability (%) | Reference |
| Metarrestin (5f) | Pyrrolo[2,3-d]pyrimidine | PNC | >60 | 11.5 | 10.3 | Not Reported | Favorable PK profile | [1] |
| Analog 5a | Pyrrolo[2,3-d]pyrimidine | PNC | 25 | >10 | 1.1 | Not Reported | Not Reported | [1] |
| Analog 5n | Pyrrolo[2,3-d]pyrimidine | PNC | >60 | 11.2 | 1.5 | Not Reported | Not Reported | [1] |
| Analog 5o | Pyrrolo[2,3-d]pyrimidine | PNC | >60 | 12.1 | 0.8 | Not Reported | Not Reported | [1] |
| Compound 48f | 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | ATR | Not Reported | 8.23 (Papp A to B) | Not Reported | Acceptable | 30.0 (in SD rats) | [2] |
| Compound 5g | 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | CDK2 | Good stability (85% parent remaining after 30 min in HLM) | Not Reported | Generally excellent | Not Reported | Reasonable PK profile (AUC of 739 nM·h in cyno) | [3] |
| Compound 6 | 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | CDK2 | Not Reported | Not Reported | Generally excellent | Not Reported | Poor exposure and low oral bioavailability in cyno | [3] |
Note: MLM T1/2 refers to Mouse Liver Microsomes half-life. PAMPA stands for Parallel Artificial Membrane Permeability Assay. PNC is the Perinucleolar Compartment. ATR is Ataxia Telangiectasia and Rad3-related protein. CDK2 is Cyclin-Dependent Kinase 2. HLM is Human Liver Microsomes. SD rats are Sprague Dawley rats. "cyno" refers to cynomolgus monkeys. The core scaffold for Metarrestin and its analogs is a close isomer of the main topic, and the data is included for comparative context.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of ADME studies. Below are representative protocols for key in vitro ADME assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction quenching and sample preparation
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
The half-life (T1/2) and intrinsic clearance (Clint) are then calculated from the disappearance rate of the compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay used to predict passive intestinal absorption of compounds.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate with a lipid-infused artificial membrane)
-
Donor and acceptor 96-well plates
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the donor solution by dissolving the test compound in PBS.
-
Add the donor solution to the wells of the filter plate.
-
Fill the wells of the acceptor plate with PBS.
-
Place the filter plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) / (Area * time * (1 / Vdonor + 1 / Vacceptor))
Aqueous Kinetic Solubility Assay
This assay determines the kinetic solubility of a compound, which is a measure of its ability to remain in solution after being added from a concentrated stock.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well filter plates
-
UV-Vis plate reader or other suitable analytical instrument
Procedure:
-
Add the compound stock solution to PBS in a 96-well plate to a final concentration higher than the expected solubility.
-
Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation to reach a steady state.
-
Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate.
-
The measured concentration represents the kinetic solubility of the compound.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical ADME screening cascade and the workflow for a microsomal stability assay.
Caption: A typical workflow for ADME screening in early drug discovery.
Caption: Workflow for a typical in vitro microsomal stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals
For Immediate Reference: This document provides procedural guidance for the safe handling and disposal of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a heterocyclic compound utilized in scientific research. All procedures must be conducted in strict accordance with local, state, and federal regulations. Direct consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor is mandatory.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A full-length laboratory coat should be worn to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
Proper characterization and segregation of waste streams are critical for safe and compliant disposal.
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
All waste streams must be segregated from incompatible materials. Avoid mixing this waste with other chemical waste streams unless explicitly approved by your EHS department.
III. Step-by-Step Disposal Protocol
-
Containerization:
-
Use only approved, chemically resistant, and sealable containers for waste collection.
-
Ensure containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
-
-
Solid Waste Disposal:
-
Carefully collect all solid waste, including contaminated PPE, in a designated hazardous waste container.
-
Avoid generating dust when handling solid materials.[1] If necessary, wet the material slightly with a suitable solvent to minimize dust formation.
-
Seal the container tightly when not in use.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste in a designated, sealed container.
-
Do not dispose of liquid waste containing this compound down the drain.[2]
-
For cleaning contaminated glassware, rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. Follow with a final wash with soap and water.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
Keep containers away from sources of ignition.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department and their contracted licensed hazardous waste disposal company.
-
Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[3] The most common and recommended method for the disposal of such organic compounds is high-temperature incineration at an approved facility.
-
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent unauthorized personnel from entering the spill area.
-
Cleanup (if trained):
-
Don appropriate PPE.
-
For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container.[2] Avoid generating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
V. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information for structurally related compounds, which should be used as a precautionary guide.
| Property | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidin-4-ol |
| CAS Number | 3680-69-1 | 90213-66-4 | 315-30-0 |
| Molecular Formula | C₆H₄ClN₃ | C₆H₃Cl₂N₃ | C₆H₅N₃O |
| Hazard Statements | H301 (Toxic if swallowed) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P264, P270, P301+P310, P330, P405, P501 | P261, P280, P302+P352, P305+P351+P338 | P261, P280, P302+P352, P305+P351+P338 |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[2][4] | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of contents/container to an appropriate treatment and disposal facility.[5] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. The following procedures are designed to ensure a safe laboratory environment when working with this nitrogen-containing heterocyclic compound.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. Based on the Safety Data Sheet (SDS) and general best practices for handling potent pharmaceutical compounds, the following PPE is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is recommended. Ensure gloves are ASTM D6978 certified (chemotherapy drug resistant) or have been tested for resistance to similar chemicals. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended to provide a higher level of protection.[1][2] |
| Body Protection | Disposable Gown or Lab Coat | A disposable, solid-front gown with tight-fitting cuffs is required. The gown should be resistant to chemical penetration. For highly potent compounds, a disposable coverall (e.g., Tyvek®) may be necessary to ensure full body protection.[3][4] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes must be worn in the laboratory. Disposable, slip-resistant shoe covers should be worn over shoes and removed before exiting the designated handling area.[3] |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Area Designation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.
-
Verify that all containers are properly labeled with the chemical name and associated hazards.
2. Donning of Personal Protective Equipment (PPE):
-
Perform hand hygiene by washing hands with soap and water for at least 20 seconds.[5][6]
-
Don shoe covers.
-
Don the inner pair of nitrile gloves.
-
Don the disposable gown or coverall, ensuring it is fully fastened.[7]
-
Don the N95 respirator or PAPR. Perform a user seal check to ensure a proper fit.
-
Don safety goggles, followed by a face shield.
-
Don the outer pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves.[8]
3. Handling and Experimental Work:
-
Conduct all manipulations of the solid compound or its solutions within the designated containment device (fume hood or glove box).
-
Use disposable equipment whenever possible to avoid cross-contamination and simplify disposal.
-
If weighing the solid, use a balance with a draft shield or conduct the weighing within the containment device.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound sealed when not in use.
4. Doffing of Personal Protective Equipment (PPE):
-
The doffing procedure should be performed in a designated area to prevent the spread of contamination.
-
Remove the outer pair of gloves using a glove-to-glove technique and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.
-
Remove the disposable gown or coverall by rolling it down and away from the body, turning it inside out. Dispose of it in the hazardous waste container.
-
Remove the inner pair of gloves using a skin-to-skin technique and dispose of them.
-
Remove the respirator without touching the front surface and dispose of it.
-
Immediately perform thorough hand hygiene by washing with soap and water for at least 20 seconds.[5][6]
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including unused compound, contaminated PPE (gloves, gowns, shoe covers, respirator), and disposable equipment, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[9]
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.
-
Decontamination: All non-disposable equipment and work surfaces must be decontaminated using a validated procedure. The cleaning materials (e.g., wipes) should be disposed of as solid hazardous waste.
-
Waste Pickup: All hazardous waste must be disposed of through the institution's official Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 3m.com [3m.com]
- 2. aiha.org [aiha.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 5. uottawa.ca [uottawa.ca]
- 6. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 7. westlab.com.au [westlab.com.au]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
